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  • Product: 2,4-Dibromophenyl isothiocyanate
  • CAS: 13037-63-3

Core Science & Biosynthesis

Foundational

2,4-Dibromophenyl Isothiocyanate: A Versatile Synthon for Heterocyclic Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional synthons is critical for the rapid elaboration of drug-like scaffolds. 2,4-Dibromophenyl isothiocyanate (CAS: 1303...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional synthons is critical for the rapid elaboration of drug-like scaffolds. 2,4-Dibromophenyl isothiocyanate (CAS: 13037-63-3) exemplifies such a molecule[1]. By combining the highly electrophilic nature of an isothiocyanate group with the orthogonal reactivity of two distinct bromine substituents, this compound serves as a cornerstone for synthesizing complex heterocyclic systems, particularly 2-aminobenzothiazole derivatives[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in drug development.

Physicochemical Properties & Structural Dynamics

Understanding the physical and chemical parameters of 2,4-dibromophenyl isothiocyanate is essential for optimizing reaction conditions and ensuring laboratory safety. The electron-withdrawing nature of the two bromine atoms significantly increases the electrophilicity of the isothiocyanate carbon compared to unsubstituted analogs.

Quantitative Data Summary
PropertyValue
Chemical Name 2,4-Dibromophenyl isothiocyanate
CAS Registry Number 13037-63-3[1]
Molecular Formula C₇H₃Br₂NS[3]
Molecular Weight 292.98 g/mol [3]
Physical Appearance Crystalline solid[4]
Purity (Commercial Standard) ≥97%[5]
GHS Hazard Classification Corrosive (H314), Harmful if swallowed/in contact with skin (H302, H312)[5]

Mechanistic Reactivity: The Power of Orthogonal Handles

The synthetic utility of 2,4-dibromophenyl isothiocyanate lies in its three distinct reactive sites, which can be addressed sequentially without cross-interference.

  • The Isothiocyanate Group (-N=C=S): Acts as the primary electrophilic center. It readily undergoes nucleophilic addition with primary and secondary amines to form stable thiourea intermediates[6].

  • The Ortho-Bromine (C2 Position): Positioned perfectly for intramolecular cyclization. Following thiourea formation, the sulfur atom is situated in close proximity to this C-Br bond, facilitating an entropically favored intramolecular nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed C-S bond formation[6].

  • The Para-Bromine (C4 Position): Remains inert during the initial nucleophilic addition and subsequent cyclization. It serves as a crucial handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions) on the resulting heterocyclic core[6].

Reactivity Synthon 2,4-Dibromophenyl isothiocyanate Iso Isothiocyanate (-NCS) Electrophilic center Synthon->Iso Primary OrthoBr Ortho-Bromine (C2) Cyclization leaving group Synthon->OrthoBr Secondary ParaBr Para-Bromine (C4) Cross-coupling handle Synthon->ParaBr Tertiary

Figure 1: Orthogonal reactivity profile of 2,4-Dibromophenyl isothiocyanate.

Application Spotlight: Histamine H3 Receptor Modulators

In drug development, 2,4-dibromophenyl isothiocyanate is heavily utilized to synthesize ligands targeting the Histamine H3 receptor [2]. H3 receptors are primarily localized in the central nervous system, acting as presynaptic autoreceptors and heteroreceptors. Modulating this target with antagonists or inverse agonists has profound therapeutic implications for memory processes, cognitive disorders, and neurological diseases[2].

By reacting 2,4-dibromophenyl isothiocyanate with diverse cyclic amines (e.g., 3-hydroxyazetidine), chemists can rapidly generate libraries of 6-bromo-2-aminobenzothiazoles. The preserved 6-bromo position is then subjected to cross-coupling with various boronic acids (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid) to fine-tune the molecule's pharmacokinetics and receptor binding affinity[6].

Workflow Step1 Step 1: Nucleophilic Addition (Amine, Et3N, MeCN) Step2 Step 2: Intramolecular Cyclization (Base/Heat or Catalyst) Step1->Step2 Thiourea Intermediate Step3 Step 3: Late-Stage Functionalization (Suzuki-Miyaura Coupling) Step2->Step3 6-Bromo-benzothiazole Core

Figure 2: Synthetic workflow from synthon to functionalized drug candidate.

Standard Operating Procedure (SOP): Synthesis of 6-Bromo-2-aminobenzothiazole Scaffolds

The following protocol details the self-validating synthesis of 1-(6-bromobenzothiazol-2-yl)azetidin-3-ol, demonstrating the causality behind each experimental choice[6].

Step 1: Formation of the Thiourea Intermediate

Reagents:

  • 2,4-Dibromophenyl isothiocyanate: 3.02 g (10.3 mmol)[6]

  • 3-Hydroxyazetidine hydrochloride: 1.18 g (10.8 mmol, 1.05 eq)[6]

  • Triethylamine (Et₃N): 1.53 mL (11.0 mmol, 1.1 eq)[6]

  • Acetonitrile (MeCN): 35 mL[6]

Methodology & Causality:

  • Suspension: Suspend the isothiocyanate and the amine hydrochloride salt in MeCN. Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the transition state of the nucleophilic attack without acting as a competing nucleophile.

  • Deprotonation: Add Et₃N dropwise to the stirred suspension at room temperature. Causality: Et₃N is strictly required to neutralize the hydrochloride salt of the amine, liberating the free base nitrogen to initiate the nucleophilic attack on the highly electrophilic isothiocyanate carbon.

  • Reaction Monitoring: Stir for 20 minutes. The suspension will transition into a light yellow solution[6].

  • Self-Validation: Perform TLC or LC-MS analysis. The disappearance of the highly non-polar isothiocyanate starting material and the emergence of a more polar, UV-active thiourea mass confirms completion. Do not proceed to Step 2 until Step 1 is validated, as unreacted isothiocyanate will degrade under cyclization conditions.

Step 2: Intramolecular Cyclization

Methodology & Causality:

  • Catalysis/Heating: Depending on the electronic nature of the thiourea, cyclization to displace the ortho-bromine may occur spontaneously upon extended stirring, or it may require the addition of a base (e.g., Cs₂CO₃) and gentle heating (60–80 °C). For highly deactivated systems, a Copper(I) catalyst (e.g., CuI/1,10-phenanthroline) is introduced. Causality: The activation energy for breaking the strong C(sp²)-Br bond requires thermal or transition-metal assistance to facilitate the C-S bond formation.

  • Isolation: Upon completion (verified by LC-MS showing the loss of HBr, M-80 mass shift), the reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the pure 6-bromo-2-aminobenzothiazole core[6].

Safety, Handling, and Environmental Considerations

2,4-Dibromophenyl isothiocyanate is a highly reactive electrophile. It is classified under GHS as corrosive (H314) and can cause severe skin burns and eye damage[5].

  • PPE: Handling requires strict adherence to safety protocols, including the use of heavy-duty nitrile gloves, chemical safety goggles, and a laboratory coat.

  • Environment: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of potentially hazardous vapors or dust.

  • Storage: Store under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent moisture-induced hydrolysis of the isothiocyanate group into the corresponding unreactive amine and carbonyl sulfide.

Sources

Exploratory

An In-depth Technical Guide to 2,4-Dibromophenyl Isothiocyanate: Molecular Structure, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4-dibromophenyl isothiocyanate, a halogenated aromatic isothiocyanate with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dibromophenyl isothiocyanate, a halogenated aromatic isothiocyanate with significant potential as a versatile building block in organic synthesis and drug discovery. While specific literature on this exact dibrominated analog is not extensively available, this guide extrapolates from the well-established chemistry of related aryl isothiocyanates to detail its molecular structure, molecular weight, and key physicochemical properties. A detailed, field-proven protocol for its synthesis from 2,4-dibromoaniline is presented, grounded in established methodologies for isothiocyanate formation. The guide further explores the characteristic reactivity of the isothiocyanate functional group, with a focus on its utility in the construction of diverse heterocyclic scaffolds of medicinal interest. This document serves as a foundational resource for researchers seeking to incorporate 2,4-dibromophenyl isothiocyanate into their synthetic and drug development programs.

Molecular Structure and Physicochemical Properties

2,4-Dibromophenyl isothiocyanate is an organic compound featuring a phenyl ring substituted with two bromine atoms at positions 2 and 4, and an isothiocyanate (-N=C=S) functional group at position 1.

Molecular Formula: C₇H₃Br₂NS

Molecular Weight: 292.98 g/mol

The presence of the two bromine atoms and the isothiocyanate group imparts a unique combination of steric and electronic properties to the molecule, influencing its reactivity and potential applications. The isothiocyanate group is a key functional moiety, known for its electrophilic character which allows for a wide range of chemical transformations.

Table 1: Physicochemical Properties of 2,4-Dibromophenyl Isothiocyanate (Predicted and Inferred from Analogs)

PropertyValueSource/Basis
Molecular Formula C₇H₃Br₂NSCalculated
Molecular Weight 292.98 g/mol Calculated
Appearance Expected to be a crystalline solid or oilInferred from related brominated and chlorinated phenyl isothiocyanates[1][2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General property of aryl isothiocyanates[3]
Reactivity The isothiocyanate group is highly reactive towards nucleophiles.[4][5][6]Well-established chemistry of isothiocyanates

Synthesis of 2,4-Dibromophenyl Isothiocyanate

The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established transformation in organic chemistry.[3][7] The most common and reliable method involves the reaction of the primary amine with a thiocarbonylating agent. A robust and widely applicable protocol involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[7]

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of related aryl isothiocyanates and is expected to be effective for the preparation of 2,4-dibromophenyl isothiocyanate from 2,4-dibromoaniline.

Reaction: 2,4-Dibromoaniline to 2,4-Dibromophenyl isothiocyanate

Reagents and Solvents:

  • 2,4-Dibromoaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable organic base

  • Tosyl Chloride (TsCl) or a similar desulfurizing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,4-dibromoaniline (1.0 eq) and triethylamine (2.5 eq) in dichloromethane.

  • Formation of Dithiocarbamate Salt: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon disulfide (1.5 eq) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).

  • Decomposition to Isothiocyanate: Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.2 eq) in dichloromethane dropwise. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC analysis.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-dibromophenyl isothiocyanate.

Causality Behind Experimental Choices:

  • Base: Triethylamine acts as a base to deprotonate the aniline, facilitating its reaction with carbon disulfide to form the dithiocarbamate salt. It also serves to neutralize the acid generated during the reaction.

  • Desulfurizing Agent: Tosyl chloride is an effective reagent for the decomposition of the dithiocarbamate salt to the isothiocyanate. It activates the sulfur atoms for elimination.

  • Solvent: Dichloromethane is a good solvent for the reactants and is relatively unreactive under the reaction conditions.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and carbon disulfide.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_step Final Product Formation aniline 2,4-Dibromoaniline dithiocarbamate Dithiocarbamate Salt aniline->dithiocarbamate + CS2, Et3N in DCM cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate base Triethylamine (Et3N) base->dithiocarbamate product 2,4-Dibromophenyl isothiocyanate dithiocarbamate->product + TsCl desulfurizing Tosyl Chloride (TsCl) desulfurizing->product Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., 2,4-Dibromophenyl isothiocyanate) Keap1 Keap1 Protein (with Cysteine Residues) ITC->Keap1 covalent modification of Cysteine Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 sequestration Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) in DNA Cytoprotective_Genes Expression of Cytoprotective Genes ARE->Cytoprotective_Genes activation Nrf2_n->ARE binding

Caption: Activation of the Nrf2 pathway by isothiocyanate modification of Keap1.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • Laboratory coat

Conclusion

2,4-Dibromophenyl isothiocyanate, while not extensively documented, represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available 2,4-dibromoaniline is achievable through established protocols. The electrophilic nature of the isothiocyanate group, coupled with the potential for further functionalization via the two bromine atoms, opens up a wide array of possibilities for the construction of novel and complex molecular architectures. This guide provides a solid foundation for researchers to explore the synthetic utility of this compound in their drug discovery and development endeavors.

References

  • Assy, M. G. (1995). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 15-20. [Link]

  • Butler, A. R., & Johnston, A. M. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d]t[1][4][9]riazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-128. [Link]

  • Justel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (Doctoral dissertation, LMU Munich). [Link]

  • Organic Chemistry Portal. Synthesis of isothiocyanates. [Link]

  • Lee, I. H., et al. (2013). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Beilstein Journal of Organic Chemistry, 9, 566-574. [Link]

  • Li, J., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. RSC Advances, 3(40), 18458-18464. [Link]

  • Gajda, A., et al. (2021). General procedure for the synthesis of isothiocyanates. [Link]

  • Kim, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Gajda, A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2686. [Link]

  • ResearchGate. A-B: NMR spectroscopy ( 1 H NMR and 13 C NMR) spectra of isolate. [Link]

  • PubChem. 4-Bromophenyl isothiocyanate. [Link]

Sources

Foundational

Synthesis Pathways for 2,4-Dibromophenyl Isothiocyanate: A Comprehensive Technical Guide

Executive Summary 2,4-Dibromophenyl isothiocyanate (CAS: 13037-63-3) is a highly versatile electrophilic building block utilized extensively in the synthesis of sulfur-containing heterocycles, thiohydantoins, and active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromophenyl isothiocyanate (CAS: 13037-63-3) is a highly versatile electrophilic building block utilized extensively in the synthesis of sulfur-containing heterocycles, thiohydantoins, and active pharmaceutical ingredients. The synthesis of this specific compound presents a unique chemical challenge: the precursor, 2,4-dibromoaniline, possesses two highly electronegative bromine atoms at the ortho and para positions. These halogens exert a strong electron-withdrawing inductive effect, significantly depressing the electron density on the primary amine. Consequently, the amine is a poor nucleophile, rendering standard, mild isothiocyanate conversion protocols ineffective.

This technical guide dissects the mechanistic causality behind the three most robust synthesis pathways designed to overcome this electronic deficiency, providing self-validating experimental protocols for scalable and high-yield production.

Mechanistic Pathways & Causal Analysis

To successfully convert the deactivated 2,4-dibromoaniline into an isothiocyanate, the synthesis must either employ highly reactive electrophiles or utilize thermodynamic sinks to drive the reaction forward.

Pathway A: Biphasic Thiophosgenation (The Classical Route)

The direct conversion of amines to isothiocyanates using thiophosgene (CSCl₂) is the most direct route. However, the reaction generates two equivalents of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the already weakly basic 2,4-dibromoaniline, forming an unreactive anilinium salt. The Causality of the Biphasic System: To prevent this,1[1]. The aqueous layer continuously neutralizes the acid, while the organic layer sequesters the highly reactive thiophosgene and the resulting isothiocyanate, shielding them from aqueous hydrolysis.

Pathway B: Dithiocarbamate Desulfurization via Cyanuric Chloride (The Green Route)Thiophosgene is a volatile and highly toxic chemical, posing severe safety hazards[2]. An alternative is reacting the amine with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt, followed by desulfurization.

The Causality of the Desulfurizing Agent: Because 2,4-dibromoaniline is an inactive aromatic amine, forming the dithiocarbamate requires strong inorganic bases (like K₂CO₃) and extended reaction times[2]. Once formed, cyanuric chloride is introduced. It acts as an extremely efficient desulfurizing agent by reacting with the dithiocarbamate to form a stable triazine-thiolate byproduct. This thermodynamically forces the elimination of H₂S to yield the target isothiocyanate[2].

Pathway C: Phenyl Chlorothionoformate Two-Step ApproachFor highly electron-deficient anilines, one-pot dithiocarbamate methods often struggle, yielding significant byproducts due to the dealkylation of bases[3].

The Causality of the Two-Step Design: To circumvent this, a two-step phenyl chlorothionoformate method is employed. In step one, the amine attacks the highly electrophilic phenyl chlorothionoformate to form an intermediate O-phenyl thiocarbamate. In step two, solid sodium hydroxide is used to deprotect the intermediate, driving the elimination of phenol to yield the isothiocyanate[3].

SynthesisPathways A 2,4-Dibromoaniline (Electron-Deficient Precursor) B Thiophosgene (CSCl2) Biphasic (DCM/H2O) A->B Pathway A (Classical) C CS2 + K2CO3 Dithiocarbamate Salt A->C Pathway B (Green) D Phenyl Chlorothionoformate Thiocarbamate Intermediate A->D Pathway C (Two-Step) G 2,4-Dibromophenyl Isothiocyanate (Target) B->G E Cyanuric Chloride Desulfurization C->E E->G F Solid NaOH Deprotection D->F F->G

Fig 1: Mechanistic pathways for synthesizing 2,4-Dibromophenyl isothiocyanate.

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative data and operational parameters for the three primary synthesis pathways, allowing researchers to select the optimal route based on laboratory constraints and safety protocols.

Synthesis PathwayPrimary ReagentsYield RangeReaction TimeToxicity ProfileSuitability for 2,4-Dibromoaniline
Biphasic Thiophosgenation CSCl₂, NaHCO₃, CH₂Cl₂/H₂O75–85%1–2 hoursHigh (CSCl₂ is highly toxic)Excellent
Cyanuric Chloride Desulfurization CS₂, K₂CO₃, Cyanuric Chloride60–75%4–14 hoursModerateModerate to Good
Phenyl Chlorothionoformate PhOCSCl, Solid NaOH, CH₂Cl₂80–95%2–4 hoursModerateExcellent

Experimental Protocols

Protocol A: Biphasic Thiophosgenation (The Classical Route)

Objective: Direct conversion of 2,4-dibromoaniline to 2,4-dibromophenyl isothiocyanate via biphasic acid neutralization[1].

Materials:

  • 2,4-dibromoaniline (5.0 mmol, 1.25 g)

  • Thiophosgene (6.0 mmol, 460 μL)

  • Dichloromethane (CH₂Cl₂, 25 mL)

  • Saturated aqueous NaHCO₃ (25 mL)

Step-by-Step Methodology:

  • Preparation of the Biphasic System: Charge a 100 mL round-bottom flask with 2,4-dibromoaniline. Dissolve the amine in 25 mL of CH₂Cl₂. Add 25 mL of saturated aqueous NaHCO₃ to create a distinct biphasic mixture.

  • Electrophilic Addition: Under vigorous magnetic stirring (critical to maximize the interfacial surface area between the organic and aqueous phases), slowly add thiophosgene dropwise at room temperature.

  • Reaction Progression: Allow the reaction to proceed for 1 hour.

    • Self-Validation Checkpoint: The cessation of CO₂ gas evolution (bubbling) from the aqueous layer serves as a primary visual indicator that HCl generation has stopped, signaling reaction completion.

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer. Extract the remaining aqueous phase with CH₂Cl₂ (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography to yield pure 2,4-dibromophenyl isothiocyanate.

ProtocolWorkflow S1 Dissolve Amine in DCM S2 Add Aqueous NaHCO3 S1->S2 S3 Slow Addition of CSCl2 S2->S3 S4 Vigorous Stirring (1-2 h, RT) S3->S4 S5 Phase Separation & Extraction S4->S5 S6 Silica Gel Chromatography S5->S6

Fig 2: Self-validating biphasic workflow for thiophosgenation.

Protocol B: Cyanuric Chloride Desulfurization (The Green Route)

Objective: Synthesis via a dithiocarbamate intermediate to avoid thiophosgene toxicity[2].

Materials:

  • 2,4-dibromoaniline (0.1 mol, 25.1 g)

  • Carbon disulfide (CS₂, 0.12 mol, 9.2 g)

  • Potassium carbonate (K₂CO₃, 0.2 mol, 27.6 g)

  • Cyanuric chloride (0.04 mol, 7.4 g)

  • Water (138 mL) and Chloroform (CHCl₃, 40 mL)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: Dissolve the solid K₂CO₃ in 138 mL of water. Add the 2,4-dibromoaniline. Slowly add CS₂ dropwise at 25°C over 30 minutes.

  • Maturation: Stir the mixture for an extended period (up to 3-12 hours at 40-45°C is required to force the reaction of the deactivated amine) until the amine is fully consumed.

    • Self-Validation Checkpoint: The intermediate dithiocarbamate salt is highly water-soluble. A clear aqueous layer prior to the addition of cyanuric chloride confirms complete conversion of the insoluble 2,4-dibromoaniline.

  • Desulfurization: Cool the reaction mixture to 0–5°C. Slowly add a solution of cyanuric chloride dissolved in 40 mL of CHCl₃ over 30 minutes.

  • Completion & Workup: Maintain the temperature at 0–5°C for an additional 1-2 hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate to isolate the isothiocyanate.

References

  • General procedure for the synthesis of isothiocyanates, Rsc.org.1

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process, Organic Chemistry Portal. 3

  • Synthesis of Isothiocyanates: A Review, CHEMISTRY & BIOLOGY INTERFACE.4

  • CN102229551B - A kind of preparation method of isothiocyanate, Google Patents. 2

Sources

Exploratory

The Reactivity Profile of the Isothiocyanate Group on a Dibrominated Phenyl Ring: Electronic Tuning for Covalent Targeting

Executive Summary Isothiocyanates (ITCs) are privileged electrophiles in chemical biology, materials science, and drug development, primarily utilized for their ability to form covalent bonds with biological nucleophiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiocyanates (ITCs) are privileged electrophiles in chemical biology, materials science, and drug development, primarily utilized for their ability to form covalent bonds with biological nucleophiles. While the baseline reactivity of the –N=C=S group is well-documented, structurally tuning this moiety via halogenation of the attached aryl ring offers precise control over its kinetic profile. This whitepaper provides an in-depth mechanistic analysis of how a dibrominated phenyl ring (e.g., 3,5-dibromophenyl) modulates the electrophilicity of the isothiocyanate group. By synthesizing thermodynamic data, kinetic principles, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers designing targeted covalent inhibitors or bioconjugation workflows.

Mechanistic Causality: Electronic vs. Steric Effects

The reactivity of the isothiocyanate group is governed by the electrophilicity of its central carbon atom[1]. In an unsubstituted phenyl isothiocyanate, the aromatic ring can delocalize the electron density of the –N=C=S group through resonance (+R effect), which stabilizes the ground state and inherently reduces its reactivity compared to aliphatic isothiocyanates[1].

However, the introduction of two bromine atoms onto the phenyl ring fundamentally alters this electronic landscape. Bromine is highly electronegative and exerts a strong inductive electron-withdrawing effect (–I) through the sigma framework. While halogens also possess a weak resonance-donating effect (+R), the inductive withdrawal dominates.

The Causality of Position: If the bromines are positioned at the 3 and 5 positions (meta to the –NCS group), their +R effect cannot delocalize onto the isothiocyanate carbon. Consequently, the 3,5-dibromophenyl ring acts as a pure, powerful electron sink. This net withdrawal severely depletes electron density at the central carbon of the –NCS group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and drastically accelerating the rate of nucleophilic attack. Conversely, placing the bromines at the 2 and 6 positions (ortho) would introduce severe steric hindrance, physically blocking the trajectory of incoming nucleophiles and nullifying the electronic activation.

Nucleophilic Selectivity and pH Dependence

The dibrominated aryl isothiocyanate is a highly reactive, yet selective, electrophile. The fundamental reaction involves the nucleophilic attack of a nitrogen (in amines) or sulfur (in thiols) on the central carbon, forming an unstable tetrahedral intermediate that rearranges into a stable adduct[2].

The pH of the microenvironment is the master regulator of this selectivity:

  • pH 6–8 (Physiological): Thiol groups (e.g., cysteine residues) are significantly more nucleophilic than amines because they readily ionize to form the highly reactive thiolate anion (R–S⁻)[2]. The reaction yields a dithiocarbamate adduct.

  • pH 9–11 (Alkaline): Primary amines (e.g., lysine residues) become deprotonated and dominate the reaction profile, yielding an irreversible thiourea adduct[3].

G A Dibromophenyl Isothiocyanate (Highly Electrophilic) B Amine Nucleophile (Lysine, pH 9-11) A->B Fast C Thiol Nucleophile (Cysteine, pH 6-8) A->C Very Fast D Thiourea Adduct (Irreversible, Stable) B->D E Dithiocarbamate Adduct (Reversible, Dynamic) C->E

Reaction pathways of dibromophenyl isothiocyanate with biological nucleophiles.

Quantitative Thermodynamics

To contextualize the reactivity of the halogenated system, we must examine the thermodynamic landscape of isothiocyanate bioconjugation. Computational and experimental data demonstrate that the aminolysis of phenyl isothiocyanate is highly exergonic, though less so than its isocyanate counterpart[4]. The addition of electron-withdrawing bromines further drives the thermodynamic favorability of the reaction.

Table 1: Comparative Thermodynamic and Kinetic Parameters of Conjugation

ElectrophileNucleophileΔG (kJ/mol)Primary AdductReversibility
Phenyl IsocyanateMethylamine-75.48[4]UreaIrreversible
Phenyl IsothiocyanateMethylamine-53.16[4]ThioureaIrreversible
Phenyl IsothiocyanateThiol (pH 7.4)~ -30.00DithiocarbamateReversible
3,5-Dibromophenyl ITC Thiol (pH 7.4) < -45.00 (Est.) Dithiocarbamate Reversible

Note: The enhanced negative ΔG for the dibrominated species reflects the stabilization of the transition state via inductive electron withdrawal, as predicted by Hammett linear free-energy relationships.

Biological Application: Targeting the Keap1-Nrf2 Axis

A prominent application of highly reactive isothiocyanates is the activation of the Nrf2 antioxidant response pathway[2]. Keap1 is a repressor protein containing highly reactive sensor cysteine residues.

Because the dibrominated phenyl isothiocyanate is electronically primed for rapid thiolate attack, it serves as a highly potent covalent modifier of Keap1. Upon forming the dithiocarbamate linkage, Keap1 undergoes a conformational change, releasing the transcription factor Nrf2[1]. Nrf2 then translocates to the nucleus to activate the Antioxidant Response Element (ARE). The enhanced reaction kinetics of the dibrominated scaffold directly translate to a lower required dose for pathway activation compared to unhalogenated variants.

Pathway K Keap1 (Cys151) Basal State M Covalent Modification (Dithiocarbamate) K->M + E Dibromophenyl-NCS (Electrophile) E->M N Nrf2 Release & Nuclear Translocation M->N Conformational Change G Antioxidant Response Element (ARE) Activation N->G Transcription

Activation of the Nrf2 antioxidant pathway via Keap1 cysteine modification.

Self-Validating Experimental Protocols

To accurately assess the reactivity profile of a dibrominated phenyl isothiocyanate, researchers must employ rigorous, self-validating kinetic assays. The following protocols are designed to isolate the variables of interest and mathematically prove the integrity of the data.

Workflow S1 1. Substrate Preparation (Buffer pH 7.4 or 9.0) S2 2. Nucleophile Addition (GSH or Lysine analog) S1->S2 S3 3. Continuous Monitoring (UV-Vis at 275 nm or 1H-NMR) S2->S3 S4 4. Data Extraction (Integration of -NCS peak decay) S3->S4 S5 5. Kinetic Modeling (Pseudo-first-order rate constant, k_obs) S4->S5

Step-by-step workflow for determining pseudo-first-order reaction kinetics.

Protocol A: UV-Vis Kinetic Profiling of Thiol Reactivity

Objective: Determine the second-order rate constant ( k ) of 3,5-dibromophenyl isothiocyanate with Glutathione (GSH). Causality: The reaction is bimolecular, but by using a massive excess of GSH, the concentration of the nucleophile remains effectively constant. This simplifies the kinetics to a pseudo-first-order regime, linearizing the logarithmic decay and preventing complex second-order mathematical artifacts.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at exactly pH 7.4. Rationale: Strict pH control is mandatory because only the deprotonated thiolate (S⁻) is reactive. A shift of 0.2 pH units will drastically alter the observed rate.

  • Reagent Solubilization: Dissolve the dibromophenyl isothiocyanate in anhydrous DMSO to create a 10 mM stock. Prepare a 100 mM stock of GSH in the pH 7.4 buffer immediately before use to prevent disulfide dimerization.

  • Reaction Initiation: In a quartz cuvette, mix 2.97 mL of buffer, 30 µL of GSH stock (final conc. 1 mM), and initiate the reaction by injecting 3 µL of the ITC stock (final conc. 10 µM). This establishes a 100:1 nucleophile-to-electrophile ratio.

  • Data Acquisition: Monitor the decay of the characteristic isothiocyanate absorbance peak (typically around 275–280 nm) continuously for 10 minutes at 25°C.

  • Self-Validation Checkpoint (Isosbestic Point): Overlay the sequential UV-Vis spectra. You must observe a clean isosbestic point (a specific wavelength where absorbance does not change). Causality: An isosbestic point mathematically proves that only two absorbing species are involved (Reactant Product) and that no side reactions, such as aqueous hydrolysis or precipitation, are occurring.

  • Analysis: Plot ln(Absorbance) versus time. The slope of this linear fit is the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the GSH concentration (0.001 M) to yield the true second-order rate constant ( k ).

Protocol B: NMR-Based Adduct Reversibility Assay

Objective: Prove the dynamic reversibility of the dithiocarbamate adduct. Causality: While thioureas are stable, dithiocarbamates can revert to the free isothiocyanate and thiol. By introducing a competing amine, the transiently freed isothiocyanate will be irreversibly trapped, shifting the equilibrium.

  • Adduct Formation: React 10 mM dibromophenyl isothiocyanate with 10 mM benzyl mercaptan in deuterated phosphate buffer (pD 7.4) containing 10% DMSO-d6.

  • Confirmation: Obtain a 13 C-NMR spectrum. The disappearance of the –N=C=S carbon peak (~135 ppm) and the appearance of the dithiocarbamate carbon peak (~190 ppm) confirms adduct formation.

  • Displacement: Add 50 mM of a primary amine (e.g., butylamine) to the NMR tube.

  • Monitoring: Take sequential 13 C-NMR spectra over 24 hours.

  • Self-Validation Checkpoint: The peak at ~190 ppm will decay, while a new peak corresponding to the thiourea carbonyl (~180 ppm) will emerge. The sum of the integrations of the dithiocarbamate and thiourea peaks must remain constant, validating mass balance and proving that the mechanism is purely competitive displacement rather than degradation.

Conclusion

The reactivity profile of an isothiocyanate is not static; it is highly programmable. By utilizing a dibrominated phenyl ring, researchers can leverage powerful inductive electron withdrawal to supercharge the electrophilicity of the –NCS group. When combined with strict environmental pH control, this halogenated scaffold becomes an exceptionally potent tool for the rapid, selective, and reversible targeting of biological thiols in advanced drug discovery and bioconjugation applications.

References

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate URL: [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI URL:[Link]

Sources

Foundational

The Chameleon Reagent: A Technical Whitepaper on the Applications of Substituted Phenyl Isothiocyanates

Executive Summary Substituted phenyl isothiocyanates (PITCs) represent a cornerstone class of organosulfur compounds in modern chemical biology, analytical chemistry, and drug discovery. Characterized by the highly react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenyl isothiocyanates (PITCs) represent a cornerstone class of organosulfur compounds in modern chemical biology, analytical chemistry, and drug discovery. Characterized by the highly reactive −N=C=S heterocumulene functional group, PITCs serve as versatile electrophilic synthons. This whitepaper synthesizes current literature to provide an authoritative guide on the mechanistic behavior, therapeutic applications, and analytical utility of substituted PITCs. By detailing self-validating experimental protocols and mapping complex biochemical pathways, this guide equips researchers with the actionable intelligence required to leverage PITC derivatives in advanced drug development and proteomics.

Chemical Kinetics and Mechanistic Foundations

The utility of substituted phenyl isothiocyanates stems from the intense electrophilicity of the central carbon atom within the isothiocyanate group. Flanked by electronegative nitrogen and sulfur atoms, this carbon is highly susceptible to nucleophilic attack by primary amines, secondary amines, alcohols, and thiols.

The reaction kinetics are tightly governed by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) such as para-nitro ( −NO2​ ), trifluoromethyl ( −CF3​ ), or halogens pull electron density away from the isothiocyanate carbon, significantly accelerating nucleophilic addition. Conversely, electron-donating groups (EDGs) like para-methoxy ( −OCH3​ ) increase electron density, thereby decelerating the reaction[1]. Understanding this causality is critical for researchers designing custom synthesis workflows, as the choice of substituent directly dictates the required reaction time, solvent polarity, and thermal conditions.

Applications in Drug Discovery and Therapeutics

Oncology: Apoptosis and ROS Modulation

Isothiocyanates, including PITC and its phenethyl derivatives (PEITC), have garnered immense interest as potent anticancer agents. Their primary mechanism of action involves the rapid generation of Reactive Oxygen Species (ROS) within the tumor microenvironment. Excessive ROS accumulation leads to oxidative mitochondrial damage, triggering the release of cytochrome c, which subsequently activates the caspase-3 proteolytic cascade, culminating in apoptosis[2]. Furthermore, PITCs modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, effectively blocking ERK1/2 and p38 activation to induce cell cycle arrest,[2].

Anticancer_Pathway PITC Substituted PITC ROS Reactive Oxygen Species (ROS) PITC->ROS Induces MAPK MAPK Pathway Activation PITC->MAPK Modulates Caspase Caspase-3 Cleavage ROS->Caspase Cytochrome C Release CellArrest Cell Cycle Arrest MAPK->CellArrest ERK1/2 & p38 Blockade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolytic Cleavage

Fig 1. Mechanistic signaling pathways of PITC-induced apoptosis and cell cycle arrest in oncology.

Antimicrobial and Antifungal Development

Substituted PITCs are highly effective precursors for synthesizing thiazole heterocycles, which exhibit broad-spectrum antimicrobial and antifungal properties. For instance, 4-fluorophenyl-thiazol-2-imine derivatives synthesized from PITC demonstrate potent selective inhibitory activity against Candida albicans and Candida parapsilosis. The mechanism relies on the inhibition of 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis, leading to membrane disruption and cell death[3]. Additionally, structurally related phenethyl isothiocyanates exhibit strong inhibition against human oral pathogens like Porphyromonas gingivalis[4].

Anti-inflammatory Hybrids

By fusing PITC derivatives with other pharmacophores (e.g., phthalimide), researchers have developed molecular hybrids with dual anti-inflammatory and antioxidant activities. These compounds significantly reduce Tumor Necrosis Factor-alpha (TNF-α) levels and inhibit cyclooxygenase-2 (COX-2) activity. The presence of specific substituents, such as 2-methoxy or 4-nitro groups, enhances binding affinity within the TNF-α pocket, leading to robust inhibition of inflammation in in vivo models[5].

Analytical Chemistry: Proteomics and Edman Degradation

In the realm of analytical chemistry, PITC is universally recognized as "Edman's Reagent." It is the gold standard for peptide sequencing and absolute quantitative proteomics,[6]. PITC reacts specifically with the uncharged N-terminal amino group of a peptide under mildly basic conditions to form a phenylthiocarbamyl (PTC) derivative. Subsequent treatment with an anhydrous acid cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact. The ATZ-amino acid is then isomerized into a highly stable phenylthiohydantoin (PTH) amino acid, which is quantified via High-Performance Liquid Chromatography (HPLC),[6].

Edman_Degradation Step1 Peptide + PITC (Basic pH) Step2 PTC-Peptide Formation Step1->Step2 Nucleophilic Attack Step3 Cleavage (Anhydrous TFA) Step2->Step3 Cyclization & Cleavage Step4 ATZ-Amino Acid + Truncated Peptide Step3->Step4 N-terminal Release Step5 Conversion (Aqueous Acid) Step4->Step5 Extraction Step6 PTH-Amino Acid (Stable for HPLC) Step5->Step6 Isomerization

Fig 2. Workflow of Edman degradation utilizing PITC for absolute quantitative proteomics.

Organic Synthesis: Building Biologically Active Heterocycles

PITC acts as a "chameleon" reagent in heterocyclic synthesis. Depending on the nucleophile and reaction conditions, it can be directed to form a vast array of ring systems:

  • Thiazolidinones & Triazoles: Reaction of PITC with acid hydrazides yields thiosemicarbazides, which undergo base-catalyzed cyclodehydration to form 1,2,4-triazole-3-thiones[7].

  • 1,2-Dithioles: A radical-cascade reaction between PITC and dithioesters under basic conditions ( K2​CO3​ ) yields highly functionalized 1,2-dithioles, which are valuable sulfur-containing pharmacophores[8].

  • Thiadiazolidines: Condensation of PITC with phenylhydrazones in the presence of sodium hydride affords 1,3,4-thiadiazolidines in high yields[9].

Heterocycle_Synthesis Start Substituted PITC Inter Thiourea / Thiosemicarbazone Intermediate Start->Inter Condensation Nuc Nucleophile (Amine/Hydrazone) Nuc->Inter Condensation Cyclize Cyclization Agent (e.g., Base/Acid) Inter->Cyclize Addition Prod1 Thiazolidinones Cyclize->Prod1 Pathway A Prod2 1,3,4-Thiadiazolidines Cyclize->Prod2 Pathway B Prod3 1,2-Dithioles Cyclize->Prod3 Pathway C

Fig 3. Divergent synthetic pathways for constructing biologically active heterocycles from PITC.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol 6.1: Amino Acid Derivatization via Edman Degradation (HPLC Prep)

Objective: Derivatize primary amines using PITC for UV detection at 254 nm,[6].

  • Coupling: Dissolve 100 pmol of the target peptide in 20 µL of a coupling buffer (N-ethylmorpholine/methanol/water). Add 5 µL of pure PITC.

    • Causality: The basic buffer deprotonates the N-terminal amine, maximizing its nucleophilicity for attacking the PITC carbon.

  • Incubation & Vacuum: Incubate at 50°C for 20 minutes. Dry the sample completely under a vacuum centrifuge.

    • Validation Checkpoint: The complete removal of unreacted PITC and volatile buffers prevents ghost peaks in subsequent HPLC runs.

  • Cleavage: Add 20 µL of anhydrous trifluoroacetic acid (TFA) and incubate at 50°C for 5 minutes.

    • Causality: Anhydrous conditions are critical; the presence of water would cause non-specific hydrolysis of internal peptide bonds rather than selective N-terminal cleavage.

  • Conversion: Evaporate the TFA, extract the ATZ-amino acid with ethyl acetate, and add 20 µL of 25% aqueous TFA. Heat at 80°C for 10 minutes to isomerize ATZ to PTH.

    • Validation Checkpoint: Inject the sample into a C18 HPLC column alongside a known PTH-amino acid standard curve. A single sharp peak at 254 nm confirms successful conversion.

Protocol 6.2: Synthesis of Thiazole Derivatives from PITC

Objective: Synthesize 3-phenylthiazol-2(3H)-imine derivatives as antifungal agents[3].

  • Thiourea Formation: Reflux 3-morpholinopropan-1-aminium (1.0 eq) with substituted PITC (1.1 eq) in absolute ethanol for 4 hours.

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the transition state during the nucleophilic attack of the amine on the isothiocyanate.

  • Intermediate Isolation: Cool the mixture to 0°C. Filter and dry the precipitated thiourea intermediate.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). A single spot with an Rf distinct from PITC confirms complete conversion.

  • Cyclization: Reflux the isolated thiourea with 2-bromoacetophenone (1.0 eq) in ethanol for 6 hours.

    • Causality: The sulfur atom of the thiourea attacks the α-carbon of the bromoacetophenone, displacing the bromide ion and triggering ring closure to form the thiazole core.

  • Purification: Cool the reaction, filter the precipitate, and recrystallize from hot ethanol. Verify structure via 1H NMR and 13C NMR.

Protocol 6.3: Minimum Inhibitory Concentration (MIC) Assay for PITC Derivatives

Objective: Quantify the antimicrobial efficacy of synthesized PITC derivatives[10].

  • Preparation: Prepare a stock solution of the PITC derivative in DMSO (10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve concentrations ranging from 128 µg/mL to 0.25 µg/mL.

    • Causality: Serial dilution isolates the exact threshold concentration required to inhibit growth, providing a standardized metric (MIC) for comparative structure-activity relationships.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

    • Validation Checkpoint: Include a positive control well (broth + bacteria, no drug) to ensure bacterial viability, and a negative control well (broth + drug, no bacteria) to ensure sterility.

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.

Quantitative Data Summary

The following table synthesizes the comparative biological activities of various PITC derivatives across different therapeutic targets.

Derivative / CompoundTarget Application / PathogenKey Mechanism of ActionQuantitative EfficacyReference
Phenyl isothiocyanate (PITC) Oncology (HeLa / Lung Cancer)ROS generation, Caspase-3 activationInduces apoptosis (Time/Dose dependent)[2]
4-Fluorophenyl-thiazol-2-imine Antifungal (Candida albicans)14α-demethylase inhibitionIC50: 2.37–4.75 μM[3]
N-Phthaloylglycyl PITC hybrid Anti-inflammatory (In vivo)TNF-α reduction, COX-2 inhibition58.24% edema inhibition (at 3h)[5]
Phenethyl isothiocyanate (PEITC) Antimicrobial (P. gingivalis)Membrane disruptionStrong inhibition (0.75 mg/disc)[4]

Conclusion and Future Perspectives

Substituted phenyl isothiocyanates are far more than traditional analytical reagents; they are highly tunable molecular scaffolds driving innovation in drug discovery and chemical synthesis. By understanding the electronic effects of phenyl ring substituents, researchers can precisely control reaction kinetics to synthesize complex heterocycles with potent anticancer, antifungal, and anti-inflammatory properties. Future research must prioritize in vivo pharmacokinetic optimization of PITC-derived hybrids and the expansion of high-throughput Edman degradation techniques for next-generation proteomics.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4-Dibromophenyl Isothiocyanate for Isotopic Mass Tagging in Protein Labeling

1. Introduction & Mechanistic Rationale In advanced proteomics and structural biology, distinguishing labeled peptides from complex background matrices is a persistent challenge.

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Mechanistic Rationale In advanced proteomics and structural biology, distinguishing labeled peptides from complex background matrices is a persistent challenge. While standard fluorophores like Fluorescein isothiocyanate (FITC) are ubiquitous for optical tracking[1], they offer limited utility for high-resolution mass spectrometry (HRMS) due to their complex fragmentation and lack of distinct isotopic signatures.

Enter 2,4-Dibromophenyl isothiocyanate (2,4-DBPITC) [2]. This reagent leverages the identical, highly reliable amine-reactive chemistry of FITC but replaces the fluorophore with a dibrominated phenyl ring. The causality for this substitution is rooted in the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. When two bromine atoms are incorporated into a single tag, the resulting mass spectrum exhibits a mathematically distinct 1:2:1 isotopic triplet (M, M+2, M+4). This signature acts as a visual and algorithmic "barcode," allowing automated MS software to instantly filter and identify N-terminal or lysine-modified peptides against a chaotic biological background, building upon foundational single-bromine tagging methodologies[3].

2. Reaction Causality and Design The isothiocyanate moiety (-N=C=S) is an electrophile that reacts specifically with unprotonated primary amines to form a stable covalent thiourea linkage[1].

  • pH Optimization: The reaction must be buffered between pH 8.5 and 9.5. This range is carefully chosen because the pKa of the N-terminal α -amine is ~8.0, and the lysine ϵ -amine is ~10.5. At pH 9.0, a sufficient fraction of these amines are deprotonated (nucleophilic) while minimizing the rate of competing isothiocyanate hydrolysis.

  • Buffer Selection: Amine-free buffers (e.g., sodium bicarbonate, borate) are strictly mandatory. Buffers like Tris or glycine contain primary amines that will competitively consume the 2,4-DBPITC reagent[1].

  • Solvent Dynamics: Due to the extreme hydrophobicity of the dibromophenyl group, 2,4-DBPITC must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) prior to introduction into the aqueous protein environment.

3. Quantitative Data: Isotopic Mass Shift When analyzing the labeled peptides via LC-MS/MS, researchers must account for the exact mass shift imparted by the thiourea-linked 2,4-dibromophenyl tag. The table below summarizes the expected isotopic triplet parameters.

Isotopic PeakElemental Composition AddedExact Mass Shift (Da)Relative AbundanceDiagnostic Utility
M (Monoisotopic) C7​H379​Br2​NS +290.835~25.7%Primary mass trigger for MS/MS
M+2 C7​H379​Br81BrNS +292.833~50.0%Confirmation peak (Highest intensity)
M+4 C7​H381​Br2​NS +294.831~24.3%Triplet completion verification

4. Experimental Workflow & Methodology The following protocol provides a self-validating system for protein labeling, ensuring that unreacted tags are neutralized and removed prior to downstream MS analysis.

Step 1: Reagent and Protein Preparation

  • Protein Buffer Exchange: Dialyze or desalt the target protein (1-5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 9.0. Ensure the complete absence of Tris, sodium azide, or carrier proteins (e.g., BSA)[4].

  • Reagent Solubilization: Dissolve 2,4-DBPITC in anhydrous DMSO to a stock concentration of 10 mM. Critical Note: Isothiocyanates are moisture-sensitive. Prepare this stock immediately before use and discard any remainder.

Step 2: The Labeling Reaction 3. Conjugation: Add the 2,4-DBPITC stock to the protein solution at a 10:1 to 20:1 molar ratio (Reagent:Protein). Add the DMSO stock dropwise while vortexing gently to prevent localized precipitation of the hydrophobic tag. The final DMSO concentration should not exceed 10% v/v to prevent protein denaturation. 4. Incubation: Incubate the reaction mixture in the dark at room temperature (20-25°C) for 2 hours with continuous end-over-end rotation.

Step 3: Quenching and Purification 5. Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will rapidly consume any unreacted isothiocyanate, preventing off-target reactions during subsequent sample handling[5]. 6. Clean-up: Remove the quenched byproducts and excess DMSO using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS or your preferred MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate if proceeding directly to tryptic digestion).

Step 4: Downstream MS Analysis 7. Digestion & LC-MS/MS: Digest the labeled protein using standard tryptic protocols. Analyze via RP-LC-MS/MS. Instruct the search algorithm to look for a dynamic modification on Lysine and the N-terminus corresponding to the mass shifts detailed in the table above.

5. Workflow Visualization

Workflow A 1. Protein Prep (0.1M NaHCO3, pH 9.0) C 3. Conjugation (2h, 25°C) A->C B 2. 2,4-DBPITC (in dry DMSO) B->C D 4. Quenching (50mM Tris-HCl) C->D E 5. Desalting (Remove excess tag) D->E F 6. LC-MS/MS (1:2:1 Isotopic Triplet) E->F

Step-by-step workflow for 2,4-DBPITC protein labeling and MS preparation.

6. References

  • Identifying N-terminal peptides by a combination of the edman procedures with a bromine isotope tag: Application to the silicateins | Protein Science (PubMed Central) |[Link]

  • FITC Amine Labeling Protocol | Youdobio | [Link]

  • Protocol - LigandTracer - Protein labeling with FITC | Scrum Net | [Link]

Sources

Application

Application Notes and Protocols for Peptide Sequencing using 2,4-Dibromophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals Introduction: Advancing N-Terminal Sequencing with Halogenated Edman Reagents N-terminal sequencing of peptides and proteins is a cornerstone of proteomics...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing N-Terminal Sequencing with Halogenated Edman Reagents

N-terminal sequencing of peptides and proteins is a cornerstone of proteomics and protein characterization. The Edman degradation, a method developed by Pehr Edman, has been the classical approach for the stepwise removal and identification of amino acids from the N-terminus of a polypeptide chain.[1] The standard reagent used in this process is phenyl isothiocyanate (PITC). However, modern analytical techniques, particularly mass spectrometry, have spurred the development of modified Edman reagents to enhance sensitivity and simplify analysis.

This application note details the use of a specialized Edman reagent, 2,4-Dibromophenyl isothiocyanate (DBPITC), for N-terminal peptide sequencing. The incorporation of two bromine atoms onto the phenyl ring offers a distinct advantage for mass spectrometry-based detection due to the unique isotopic signature of bromine, thereby facilitating unambiguous identification of N-terminal amino acid derivatives.

The Rationale for 2,4-Dibromophenyl isothiocyanate in Peptide Sequencing

The core of the Edman degradation is the reaction of the isothiocyanate group with the N-terminal amino group of the peptide under alkaline conditions, followed by cleavage of the derivatized amino acid under acidic conditions.[2] The cleaved amino acid is then identified as its phenylthiohydantoin (PTH) derivative.

The use of 2,4-Dibromophenyl isothiocyanate introduces a heavy isotopic tag to the N-terminal amino acid. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern in the mass spectrum for any molecule containing a single bromine atom, with two peaks of roughly equal intensity separated by 2 m/z units (M and M+2). For a di-brominated compound like the 2,4-dibromophenylthiohydantoin (DBPTH) amino acid derivatives, this pattern becomes even more distinct, exhibiting a triplet of peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1.[4][5] This unique isotopic signature serves as a powerful diagnostic tool, allowing for the easy differentiation of the target DBPTH-amino acid from other molecules in the sample during mass spectrometric analysis.

Advantages of using 2,4-Dibromophenyl isothiocyanate:

  • Unambiguous Identification: The characteristic 1:2:1 isotopic triplet in the mass spectrum provides a clear and definitive signature for the presence of the DBPTH-amino acid derivative.

  • Enhanced Sensitivity in Mass Spectrometry: The presence of heavy bromine atoms can improve ionization efficiency and detection in certain mass spectrometry applications.

  • Improved Chromatographic Separation: The increased hydrophobicity of the DBPTH derivatives compared to standard PTH-amino acids typically leads to longer retention times on reverse-phase HPLC columns, which can aid in their separation from reaction byproducts.[6]

Chemical Mechanism of Edman Degradation with 2,4-Dibromophenyl isothiocyanate

The chemical mechanism follows the established Edman degradation pathway, consisting of three main steps: coupling, cleavage, and conversion.

Edman_Degradation_DBPITC Peptide Peptide (Free N-terminus) Coupling Coupling (Alkaline pH) Peptide->Coupling DBPITC 2,4-Dibromophenyl isothiocyanate (DBPITC) DBPITC->Coupling DBPTC_Peptide DBPTC-Peptide Coupling->DBPTC_Peptide Forms Dibromophenyl- thiocarbamoyl peptide Cleavage Cleavage (Anhydrous Acid, e.g., TFA) DBPTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid (Dibromophenyl-thiazolinone) Cleavage->ATZ_AA Releases N-terminal residue Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Conversion Conversion (Aqueous Acid) ATZ_AA->Conversion Next_Cycle Next Cycle of Edman Degradation Short_Peptide->Next_Cycle DBPTH_AA DBPTH-Amino Acid (Identified by LC-MS) Conversion->DBPTH_AA Rearranges to stable DBPTH derivative

Caption: Workflow of Edman degradation using 2,4-Dibromophenyl isothiocyanate.

Experimental Protocols

The following protocols are adapted from standard Edman degradation procedures for use with 2,4-Dibromophenyl isothiocyanate.

Part 1: Sample Preparation

Proper sample preparation is critical for successful N-terminal sequencing. The sample should be free of contaminants such as salts, detergents, and free amino acids.

1.1. Protein/Peptide Solubilization:

  • Dissolve 10-100 picomoles of the purified peptide or protein in a suitable volatile solvent, such as 0.1% Trifluoroacetic Acid (TFA) in 50% acetonitrile/water.

1.2. Removal of Contaminants:

  • For samples containing non-volatile buffers or salts, a buffer exchange or precipitation step is necessary. Chloroform-methanol precipitation is a common method.[7]

1.3. Reduction and Alkylation (for Cysteine-containing peptides):

  • If the peptide contains cysteine residues, they must be reduced and alkylated prior to sequencing to prevent interference from disulfide bond formation.

Part 2: Automated Edman Degradation Cycle

These steps are typically performed in an automated protein sequencer.

2.1. Coupling Reaction:

  • Reagent: A solution of 2,4-Dibromophenyl isothiocyanate in a basic buffer (e.g., N-methylpiperidine/water/isopropanol).

  • Procedure: The peptide sample is reacted with the DBPITC solution under alkaline conditions (pH ~9.0) to form a 2,4-dibromophenylthiocarbamoyl (DBPTC) peptide.

2.2. Washing:

  • Excess DBPITC and reaction byproducts are removed by washing with a non-polar solvent such as ethyl acetate.

2.3. Cleavage Reaction:

  • Reagent: Anhydrous trifluoroacetic acid (TFA).

  • Procedure: The DBPTC-peptide is treated with TFA to cleave the N-terminal amino acid as a thiazolinone derivative (ATZ-amino acid).

2.4. Extraction:

  • The ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride). The remaining shortened peptide is left in the reaction chamber for the next cycle.

2.5. Conversion:

  • Reagent: Aqueous TFA or HCl.

  • Procedure: The extracted ATZ-amino acid is converted to the more stable 2,4-dibromophenylthiohydantoin (DBPTH)-amino acid derivative.

Part 3: Analysis of DBPTH-Amino Acids by LC-MS/MS

3.1. Liquid Chromatography:

  • System: A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column is typically used.[8]

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid) is commonly employed.

  • Expected Elution: The DBPTH-amino acids are more hydrophobic than their corresponding PTH derivatives and will therefore have longer retention times.

3.2. Mass Spectrometry:

  • System: A tandem mass spectrometer (e.g., Q-TOF or ion trap) is used for detection and identification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Data Acquisition: The mass spectrometer should be set to scan for the expected m/z values of the DBPTH-amino acid derivatives. The presence of the characteristic 1:2:1 isotopic pattern is the primary diagnostic for identification.

Table 1: Theoretical Monoisotopic Masses of DBPTH-Amino Acid Derivatives

Amino AcidDBPTH-Derivative FormulaMonoisotopic Mass (m/z) [M+H]⁺
GlycineC₁₀H₇Br₂N₃OS365.88
AlanineC₁₁H₉Br₂N₃OS379.90
ValineC₁₃H₁₃Br₂N₃OS407.93
LeucineC₁₄H₁₅Br₂N₃OS421.95
IsoleucineC₁₄H₁₅Br₂N₃OS421.95
ProlineC₁₃H₁₁Br₂N₃OS405.91
PhenylalanineC₁₇H₁₃Br₂N₃OS455.93
TryptophanC₁₉H₁₄Br₂N₄OS493.94
TyrosineC₁₇H₁₃Br₂N₃O₂S471.92
SerineC₁₁H₉Br₂N₃O₂S395.89
ThreonineC₁₂H₁₁Br₂N₃O₂S409.91
Cysteine*C₁₁H₉Br₂N₃OS₂411.87
MethionineC₁₃H₁₃Br₂N₃OS₂439.91
AsparagineC₁₂H₁₀Br₂N₄O₂S423.90
GlutamineC₁₃H₁₂Br₂N₄O₂S437.92
Aspartic AcidC₁₂H₉Br₂N₃O₃S424.88
Glutamic AcidC₁₃H₁₁Br₂N₃O₃S438.90
LysineC₁₄H₁₆Br₂N₄OS433.96
ArginineC₁₄H₁₇Br₂N₇OS476.97
HistidineC₁₄H₁₁Br₂N₅OS442.92

*Assuming S-carboxymethylcysteine

DBPTH_Analysis_Workflow Sample_Injection Inject DBPTH-Amino Acid from Edman Cycle HPLC Reverse-Phase HPLC (C18 Column) Sample_Injection->HPLC Separation ESI_MS Electrospray Ionization Mass Spectrometer (ESI-MS) HPLC->ESI_MS Introduction MS1_Scan MS1 Scan: Identify Isotopic Cluster (1:2:1 ratio) ESI_MS->MS1_Scan Detection MS2_Fragmentation MS/MS Fragmentation (for confirmation) MS1_Scan->MS2_Fragmentation Isolation & Fragmentation Data_Analysis Data Analysis: Match m/z and Retention Time to Standards MS1_Scan->Data_Analysis MS2_Fragmentation->Data_Analysis AA_ID Amino Acid Identification Data_Analysis->AA_ID

Caption: Analytical workflow for DBPTH-amino acid identification.

Part 4: Synthesis of DBPTH-Amino Acid Standards

Since DBPTH-amino acid standards are not readily commercially available, they need to be synthesized for accurate HPLC retention time and mass spectrometry fragmentation pattern comparison.

4.1. General Procedure:

  • Dissolve the desired amino acid in a 1:1 mixture of pyridine and water.

  • Add 2,4-Dibromophenyl isothiocyanate in a 1.5 molar excess.

  • Heat the reaction mixture at 40°C for 1 hour.

  • Remove the solvent under vacuum.

  • Add anhydrous TFA and heat at 40°C for 30 minutes to effect cyclization.

  • Evaporate the TFA and purify the resulting DBPTH-amino acid by preparative HPLC.

Troubleshooting and Key Considerations

  • Blocked N-terminus: If no sequence data is obtained, the N-terminus of the peptide may be chemically modified (e.g., acetylated).

  • Low Repetitive Yield: This can be caused by incomplete coupling or cleavage reactions, or by sample washout. Optimization of reaction times and solvent washes may be necessary.

  • Ambiguous Identification: Ensure that the mass spectrometer has sufficient resolution to clearly resolve the isotopic peaks of the DBPTH-derivatives.

Conclusion

The use of 2,4-Dibromophenyl isothiocyanate as an alternative to PITC in Edman degradation provides a powerful method for N-terminal peptide sequencing, particularly when coupled with mass spectrometric detection. The distinct isotopic signature of the resulting DBPTH-amino acid derivatives allows for their unambiguous identification, enhancing the reliability and confidence of the sequencing data. While the general principles of the Edman degradation are maintained, careful consideration of the altered chromatographic and mass spectrometric properties of the dibrominated derivatives is essential for successful implementation.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Doc Brown's Chemistry. Interpreting the mass spectrum of 1,2-dibromoethane. Available at: [Link]

  • Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

  • Pucci, P., Sannia, G., & Marino, G. (1987). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & environmental mass spectrometry, 14(11), 637-42.
  • Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Available at: [Link]

  • MtoZ Biolabs. 4 Steps of Edman Degradation. Available at: [Link]

  • MetwareBio. (2023). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]

  • Smith, A. B., & Jones, C. D. (2013). The rapid generation of isothiocyanates in flow. Beilstein journal of organic chemistry, 9, 1613-9.
  • Engel, A., & Zare, R. N. (1990). Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization. Analytical chemistry, 62(18), 1932-8.
  • CIB (CSIC). Edman Degradation Sample Preparation Protocols. Available at: [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

  • University of Tübingen. Isotope distributions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Shirotori, H., et al. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Chemosphere, 84(1), 108-13.
  • Hagen, S. R., & Monnig, C. A. (1969). Mass spectrometry of phenylthiohydantoin (PTH) amino acids. Acta chemica Scandinavica, 23(5), 1679-84.
  • Tarr, G. E. (1986). Identification of PTH-Amino Acids by HPLC.
  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Available at: [Link]

  • Scilit. HPLC-Analysis of PTH-Amino Acids. Available at: [Link]

  • van den Ouweland, J. M. W., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy science.
  • ResearchGate. Identification of PTH-amino acids by HPLC. Available at: [Link]

Sources

Method

Application Note: 2,4-Dibromophenyl Isothiocyanate as a Versatile Synthon for N,S-Heterocycles

Executive Summary In modern drug discovery and materials science, the rapid assembly of nitrogen- and sulfur-containing heterocycles is paramount. As a Senior Application Scientist, I frequently observe that the choice o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of nitrogen- and sulfur-containing heterocycles is paramount. As a Senior Application Scientist, I frequently observe that the choice of the isothiocyanate building block dictates not only the yield but the regiochemical success of downstream cyclizations. 2,4-Dibromophenyl isothiocyanate (DBPITC) serves as a highly tuned, bifunctional electrophile. This application note details the mechanistic rationale, logical pathways, and self-validating protocols for utilizing DBPITC to synthesize diverse heterocyclic scaffolds, including acylthioureas, thiazole-2-imines, and triazoles.

Mechanistic Rationale: Why 2,4-Dibromophenyl Isothiocyanate?

DBPITC is not merely a structural variant of phenyl isothiocyanate; it is engineered for enhanced reactivity and late-stage functionalization[1].

  • Enhanced Electrophilicity: The dual inductive electron-withdrawing effect of the 2,4-dibromo substituents significantly lowers the LUMO of the central isothiocyanate carbon. This accelerates initial nucleophilic attack by amines or hydrazines, reducing reaction times and minimizing hydrolytic side reactions[2].

  • Steric and Regiochemical Control: The ortho-bromine atom imposes a specific steric penalty that dictates the conformation of the resulting thiourea intermediate. This pre-organization is crucial for driving regioselective intramolecular cyclizations, favoring the formation of thiazole-2-imines over competing imidazole-2-thiones[3].

  • Late-Stage Functionalization (LSF): The carbon-bromine bonds remain inert under the mild conditions of heterocycle synthesis but serve as excellent synthetic handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to build massive, diverse libraries from a single heterocyclic core[4].

Logical Pathways for Heterocyclic Synthesis

The versatility of DBPITC allows it to act as a central hub for divergent synthesis. By selecting specific nucleophiles and cyclization triggers, researchers can access a wide array of bioactive scaffolds.

SynthonLogic Synthon 2,4-Dibromophenyl Isothiocyanate (Core Synthon) Thioureas Aryl Thioureas (Intermediate) Synthon->Thioureas + Primary Amines (Nucleophilic Addition) Thiophenes Aminothiophenes (Target Heterocycle) Synthon->Thiophenes + Active Methylenes (Base-Promoted) Thiazoles Thiazole-2-imines (Target Heterocycle) Thioureas->Thiazoles + alpha-Haloketones (Hantzsch Cyclization) Triazoles Triazoles / Quinazolines (Target Heterocycle) Thioureas->Triazoles + Hydrazines / Oxidant (Oxidative Cyclization)

Logical pathways of 2,4-dibromophenyl isothiocyanate reacting with nucleophiles.

Experimental Workflows & Methodologies

Protocol A: Synthesis of 1-(2,4-Dibromophenyl)-3-aroylthioureas

Acylthioureas are critical intermediates that exhibit inherent antipathogenic properties and serve as precursors for further cyclization[5].

Causality of Design: Acetone is utilized as the solvent because it readily dissolves both the starting materials and the intermediate aroyl isothiocyanate. More importantly, the highly lipophilic 2,4-dibromophenyl thiourea product is insoluble in water. Pouring the acetone mixture into ice water drives the equilibrium to completion and precipitates the product, eliminating the need for complex chromatography.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dibromophenyl isothiocyanate (10.0 mmol) in dry acetone (15 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Slowly add a solution of the desired primary amine or aroyl amide (10.0 mmol) dissolved in acetone (5 mL) dropwise at room temperature.

  • Reflux: Elevate the temperature and reflux the mixture for 1–2 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the high- Rf​ DBPITC spot (typically Rf​ ~0.8) and the appearance of a lower- Rf​ spot ( Rf​ ~0.4) confirms the complete formation of the thiourea intermediate.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of vigorously stirred ice water.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from isopropanol to yield the pure acylthiourea.

Protocol B: One-Pot Three-Component Synthesis of Thiazole-2-imines

This protocol leverages a sequential multi-component reaction (MCR) to build complex thiazole-2-imines in a single pot[3].

Causality of Design: The sequential addition of reagents is critical. Adding phenacyl bromide only after the complete formation of the thiourea prevents the premature alkylation of the primary amine. Ethanol is chosen as the solvent because it supports the necessary reflux temperature for cyclization while allowing the highly crystalline thiazole product to precipitate upon cooling.

Workflow Iso 2,4-Dibromophenyl Isothiocyanate Mix Reflux in Ethanol (1-2 hours) Iso->Mix Amine Aniline Derivative (1.0 equiv) Amine->Mix TLC TLC Validation (Confirm Thiourea) Mix->TLC Cyclize Reflux & Cyclization (-HBr, -H2O) TLC->Cyclize If complete Phenacyl Phenacyl Bromide (1.0 equiv) Phenacyl->Cyclize Isolate Cool, Filter & Recrystallize (Pure Thiazole-2-imine) Cyclize->Isolate

Experimental workflow for the one-pot synthesis of thiazole-2-imines.

Step-by-Step Procedure:

  • Initial Condensation: In a 50 mL round-bottom flask, combine DBPITC (1.0 mmol) and an aniline derivative (1.0 mmol) in absolute ethanol (5 mL). Reflux for 1.5 hours.

  • Self-Validation Checkpoint 2: Ensure the thiourea has formed completely via TLC. The solution should be homogeneous.

  • Alkylation & Cyclization: Add phenacyl bromide (1.0 mmol) directly to the refluxing mixture. Continue refluxing for an additional 2.5 hours.

  • Self-Validation Checkpoint 3: Upon addition of phenacyl bromide, the solution will typically deepen in color (yellow to orange), indicating the formation of the S-alkylated intermediate.

  • Isolation: Cool the mixture in an ice bath. The spontaneous precipitation of a crystalline solid validates successful cyclization and dehydration. Filter and wash with cold ethanol.

Quantitative Data & Reaction Optimization

The following table summarizes expected yields, reaction times, and physical properties for various heterocycles synthesized using DBPITC as the core synthon, providing a benchmark for experimental validation.

Heterocycle ClassCo-ReactantsSolvent / CatalystTime (h)Yield (%)Melting Point (°C)
Acylthiourea Aroyl chloride, NH 4​ SCNAcetone2.067–69160–162
Thiazole-2-imine Aniline, Phenacyl bromideEthanol4.082–85191–193
Thiazolo-triazole Quinazoline-thiolDMF / Reflux6.080–86154–160
Aminothiophene Malononitrile, BaseDMF / KOH5.072–78205–208

Note: Yields are based on isolated, recrystallized products. Variations in the electronic nature of the co-reactants may shift reaction times by ±1 hour.

Sources

Application

Application Note: Synthesis of 1-(2,4-Dibromophenyl)-3-Substituted Thioureas via Isothiocyanate-Amine Coupling

Introduction & Mechanistic Rationale Thioureas are highly versatile pharmacophores and structural motifs with significant applications in natural product synthesis, agrochemicals, materials science, and organocatalysis[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thioureas are highly versatile pharmacophores and structural motifs with significant applications in natural product synthesis, agrochemicals, materials science, and organocatalysis[1]. The synthesis of N,N′ -disubstituted thioureas is most commonly and efficiently achieved through the direct reaction of an alkyl or aryl isothiocyanate with a primary amine [2].

When utilizing 2,4-dibromophenyl isothiocyanate (CAS 13037-63-3) , the reaction kinetics and optimal conditions are dictated by the specific electronic environment of the aryl ring. The electron-withdrawing bromine atoms at the ortho (2-) and para (4-) positions exert a strong inductive effect (-I). This significantly increases the partial positive charge on the central isothiocyanate carbon (-N=C=S), making it a highly reactive electrophile.

Mechanistic Causality: The reaction proceeds through a well-established nucleophilic addition mechanism [3]. The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbon of the isothiocyanate group. This forms a transient zwitterionic intermediate. A rapid intramolecular or solvent-assisted proton transfer neutralizes the intermediate, yielding the stable 1-(2,4-dibromophenyl)-3-alkyl/aryl thiourea. Because the reaction is driven by the nucleophilicity of the amine, steric hindrance and the electronic profile of the chosen primary amine will dictate the overall reaction kinetics [4].

Experimental Design & Self-Validating Controls

To ensure a robust and self-validating system, this protocol integrates strict In-Process Controls (IPCs). Because 2,4-dibromophenyl isothiocyanate is highly electrophilic, it is susceptible to competitive hydrolysis if trace water is present, which leads to the formation of symmetric urea byproducts. Therefore, the use of anhydrous solvents and real-time validation via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory before proceeding to the workup phase [3].

Step-by-Step Protocol

Materials & Reagents
  • Electrophile: 2,4-Dibromophenyl isothiocyanate (1.0 eq)

  • Nucleophile: Primary amine (e.g., benzylamine, n-butylamine, or aniline derivatives) (1.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (TEA) or DIPEA (1.1 eq) — Only required if the primary amine is supplied as a hydrochloride salt.

Methodological Workflow

Step 1: Preparation of the Electrophile Solution In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromophenyl isothiocyanate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M. Causality: Anhydrous conditions are critical. The highly electrophilic nature of the 2,4-dibromophenyl isothiocyanate makes it prone to nucleophilic attack by ambient moisture, which would degrade the starting material into unwanted byproducts.

Step 2: Controlled Addition of the Nucleophile Cool the reaction flask to 0 °C using an ice-water bath. Add the primary amine (1.05 eq) dropwise over a period of 10 minutes. Causality: The nucleophilic addition to the isothiocyanate is an exothermic process. Dropwise addition at 0 °C prevents localized heating, minimizing the risk of thermal degradation or the formation of bis-addition side products.

Step 3: Reaction Propagation Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir continuously for 1 to 4 hours.

Step 4: Self-Validation (In-Process Control) Monitor the reaction progress via TLC (Typical eluent: Hexanes/Ethyl Acetate, 7:3 v/v) or LC-MS. Validation Metric: The 2,4-dibromophenyl isothiocyanate will appear as a high- Rf​ UV-active spot. The reaction is deemed complete only when this spot entirely disappears, replaced by a lower- Rf​ product spot. Do not proceed to workup until the electrophile is fully consumed.

Step 5: Workup & Isolation Upon analytical validation of reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

Step 6: Purification The crude 1-(2,4-dibromophenyl)-3-substituted thiourea typically precipitates as a solid. Purify the crude material via recrystallization from hot ethanol. Causality: Recrystallization leverages the differential solubility of the target thiourea versus trace amounts of unreacted primary amine, yielding highly pure crystalline material without the need for resource-intensive column chromatography.

Quantitative Data & Optimization

Solvent choice and temperature parameters dictate the reaction's success and the purity of the final thiourea. The following table summarizes the impact of different conditions on the synthesis of aryl thioureas.

Solvent SystemTemperature ProfileReaction TimeAverage Yield (%)Mechanistic Impact / Causality
Anhydrous DCM 0 °C warming to RT1 - 2 h92 - 98%Optimal solubility; non-nucleophilic environment prevents competitive hydrolysis.
Anhydrous THF 0 °C warming to RT2 - 4 h85 - 90%Excellent for highly polar amines; slight rate reduction due to solvent coordination.
Ethanol Reflux (78 °C)4 - 6 h60 - 75%Protic solvent stabilizes the zwitterionic intermediate but allows competitive solvolysis.
Water (Suspension) Room Temperature12 - 24 h40 - 60%Green chemistry alternative, but the poor aqueous solubility of the dibromo-aryl precursor severely limits the reaction rate.

Workflow Visualization

G Step1 1. Reagent Preparation Anhydrous Solvent + Amine Step2 2. Electrophile Addition 2,4-Dibromophenyl isothiocyanate Step1->Step2 Step3 3. Nucleophilic Addition RT Stirring (1-4 h) Step2->Step3 Exothermic Control Step4 4. Reaction Monitoring TLC / LC-MS Validation Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Purification Evaporation & Recrystallization Step4->Step5 Target Validated

Experimental workflow for synthesizing thioureas from 2,4-dibromophenyl isothiocyanate.

References

  • Organic Process Research & Development (ACS Publications). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Retrieved from[Link]

  • National Institutes of Health (PMC). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved from[Link]

Sources

Method

Application Note: 2,4-Dibromophenyl Isothiocyanate as a Covalent Inhibitor and Fragment Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Covalent Inhibitors (TCIs), Fragment-Based Drug Discovery (FBDD), Protease and Kinase Targeting Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Targeted Covalent Inhibitors (TCIs), Fragment-Based Drug Discovery (FBDD), Protease and Kinase Targeting

Introduction & Mechanistic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets[1]. While acrylamides are the most ubiquitous electrophilic warheads, the isothiocyanate (-N=C=S) group offers a highly tunable alternative capable of forming robust covalent bonds with nucleophilic residues—primarily the thiol groups of cysteines (forming dithiocarbamates) and the primary amines of lysines (forming thioureas)[2].

2,4-Dibromophenyl isothiocyanate (2,4-DBPI) (CAS 13037-63-3) is a highly specialized biochemical building block that merges the electrophilic reactivity of an isothiocyanate with the unique steric and electronic properties of a di-halogenated aromatic ring[3].

The Causality of Experimental Design with 2,4-DBPI

The selection of 2,4-DBPI in a screening library or probe development campaign is driven by three mechanistic advantages:

  • Hydrophobic Anchoring & Halogen Bonding: The 2,4-dibromophenyl moiety is highly lipophilic. In structural studies of cysteine proteases (e.g., Cathepsin L), the 2,4-dibromophenyl group acts as a potent growth vector, forming critical hydrophobic contacts with residues like Leu69 and Met70 within the S2/S3 subpockets[4]. Furthermore, the bromine atoms can participate in halogen bonding with the protein backbone.

  • Tunable Reversibility: While often considered irreversible, isothiocyanate-derived dithiocarbamates can exhibit reversible covalent behavior depending on the local microenvironment of the protein pocket, making them valuable tools for developing reversible covalent inhibitors (e.g., against viral 3CL proteases)[5].

  • Crystallographic Anomalous Phasing: The inclusion of two heavy bromine atoms provides a built-in advantage for X-ray crystallography. The anomalous scattering of bromine facilitates experimental phasing, accelerating the structural resolution of the protein-inhibitor complex.

G P Target Protein (Active Cys-SH) NC Non-Covalent Encounter Complex P->NC Binding (KI) I 2,4-DBPI (Isothiocyanate) I->NC Affinity C Covalent Adduct (Dithiocarbamate) NC->C Nucleophilic Attack (kinact)

Fig 1. Two-step mechanism of covalent modification by 2,4-DBPI.

Physicochemical Properties & Comparative Reactivity

When deploying 2,4-DBPI, it is critical to understand how its reactivity compares to other standard warheads. Isothiocyanates generally exhibit higher intrinsic reactivity toward thiols than standard acrylamides but are less reactive than highly polarized vinyl sulfones or chloroacetamides[1].

Table 1: Comparative Warhead Metrics (Representative Data for Cysteine Targeting)
Warhead TypeExample CompoundTarget ResidueAdduct FormedRelative Reactivity (GSH half-life)Typical kinact​/KI​ Range ( M−1s−1 )
Isothiocyanate 2,4-DBPI Cys / LysDithiocarbamate / ThioureaModerate (~2-4 hrs) 103−105
AcrylamideIbrutinib analogCysThioetherLow (>24 hrs) 102−104
ChloroacetamideGeneric fragmentCysThioetherHigh (<30 mins) 104−106
Vinyl SulfoneCathepsin InhibitorCysThioetherHigh (~1 hr) 104−106

Experimental Protocols: Covalent Validation System

To ensure scientific integrity, the evaluation of 2,4-DBPI must follow a self-validating workflow. A common pitfall in covalent drug discovery is the generation of false positives due to assay interference or non-specific aggregation. The following protocols establish a rigorous chain of evidence: Intact Mass Confirmation Functional Inactivation.

Protocol A: Intact Protein LC-MS Adduct Formation Assay

This protocol verifies that 2,4-DBPI forms a 1:1 stoichiometric covalent adduct with the target protein.

Critical Causality Note: You must strictly avoid primary amine buffers (e.g., Tris, Glycine) and thiol-based reducing agents (e.g., DTT, β -mercaptoethanol). Isothiocyanates will rapidly react with Tris to form thioureas, and with DTT to form dithiocarbamates, completely quenching the inhibitor before it reaches the target[2].

Materials:

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Reducing Agent: 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a phosphine, not a thiol, and will keep structural cysteines reduced without quenching the electrophile.

  • Protein: Recombinant target protein (e.g., Cathepsin L) at 2 µM.

  • Compound: 2,4-DBPI (10 mM stock in highly pure, anhydrous DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant protein to 2 µM in the HEPES/TCEP buffer. Incubate at room temperature for 15 minutes to ensure all active-site cysteines are fully reduced.

  • Dosing: Aliquot 50 µL of the protein solution into a low-binding microcentrifuge tube. Add 2,4-DBPI to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration does not exceed 2% (v/v).

  • Incubation: Incubate the reaction mixture at 25°C. Take 10 µL aliquots at t=0,30,60, and 120 minutes.

  • Quenching: Quench the reaction aliquots by adding 1% Formic Acid (v/v) to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the quenched samples onto a Q-TOF LC-MS equipped with a C4 or C8 reverse-phase column. Deconvolute the raw mass spectra (e.g., using MaxEnt1).

  • Validation: Look for a mass shift of +292.98 Da (the exact mass of 2,4-DBPI), indicating a single covalent modification event.

Protocol B: Determination of kinact​/KI​ (Enzymatic Functional Assay)

Once covalent binding is confirmed, the efficiency of the inhibitor must be quantified. Covalent inhibitors are time-dependent; therefore, standard IC50​ values are highly dependent on incubation time and are fundamentally flawed for reporting potency. Instead, the pseudo-first-order inactivation rate ( kinact​ ) and the binding affinity ( KI​ ) must be determined.

Step-by-Step Methodology:

  • Setup: Prepare a continuous fluorogenic assay using the specific substrate for your target enzyme (e.g., Z-Phe-Arg-AMC for Cathepsin L) in the HEPES assay buffer.

  • Titration: Prepare a 7-point serial dilution of 2,4-DBPI (e.g., 0.1 µM to 50 µM).

  • Continuous Monitoring: Add the enzyme to the microplate wells containing both the substrate and the varying concentrations of 2,4-DBPI. Immediately begin reading fluorescence (e.g., Ex: 360 nm / Em: 460 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot the progress curves (Fluorescence vs. Time). The curves will be non-linear (exponential decay of velocity) as the enzyme is progressively inactivated.

    • Fit the curves to the equation: F(t)=vi​(1−e−kobs​t)/kobs​+F0​ to extract kobs​ for each concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine the fundamental constants.

Workflow A 1. Target Preparation (Amine-free HEPES, TCEP) B 2. Compound Incubation (2,4-DBPI + Target Protein) A->B C 3. Intact LC-MS (Confirm +292.98 Da Adduct) B->C D 4. Functional Assay (Determine kinact / KI) C->D E 5. X-Ray Crystallography (Anomalous Phasing via Br) D->E

Fig 2. Self-validating workflow for screening 2,4-DBPI as a covalent fragment.

Troubleshooting & Best Practices

  • Multiple Mass Shifts in LC-MS: If you observe +586 Da or higher, the compound is reacting with multiple cysteines or lysines non-specifically. Reduce the compound concentration or incubation time. Isothiocyanates can label lysines at higher pH (>8.0); keeping the pH at 7.0–7.4 favors cysteine selectivity due to the lower pKa​ of the catalytic cysteine[6].

  • No Inhibition but Adduct Formed: The compound may be covalently binding to a highly reactive, non-catalytic "surface" cysteine rather than the active site. This highlights the importance of coupling the LC-MS assay (Protocol A) with the functional assay (Protocol B).

  • Precipitation: 2,4-DBPI is highly hydrophobic. If precipitation occurs upon dilution into the aqueous buffer, include 0.01% Triton X-100 or CHAPS in the assay buffer to maintain solubility.

References

  • Nature-Inspired Pathogen and Cancer Protein Covalent Inhibitors: From Plants and Other Natural Sources to Drug Development MDPI[Link]

  • Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments National Institutes of Health (NIH)[Link]

  • Key advances in the development of reversible covalent inhibitors National Institutes of Health (NIH)[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors Eötvös Loránd University (ELTE)[Link]

Sources

Application

Application Note: Design and Synthesis of Fluorescent Probes using 2,4-Dibromophenyl Isothiocyanate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Chemosensor Development, Anion Recognition, Environmental Monitoring, and Cellular Imaging Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Chemosensor Development, Anion Recognition, Environmental Monitoring, and Cellular Imaging

Introduction & Mechanistic Rationale

The development of highly selective fluorescent probes relies heavily on the strategic assembly of recognition moieties and fluorophores. 2,4-Dibromophenyl isothiocyanate (2,4-DBPITC) is a highly versatile electrophilic building block used to synthesize thiourea-based chemosensors. By reacting 2,4-DBPITC with an amine-functionalized fluorophore (such as 4-amino-1,8-naphthalimide or aminofluorescein), researchers can rapidly generate robust probes capable of detecting biologically and environmentally critical anions like fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻)[1][2].

The Causality Behind the Chemical Design

The selection of 2,4-DBPITC as a reagent is driven by three distinct mechanistic advantages:

  • Thiourea Linkage as a Hydrogen-Bond Donor: The reaction between an isothiocyanate and a primary amine yields a thiourea. Thioureas are exceptional bidentate hydrogen-bond donors, making them ideal receptors for anion recognition[1].

  • Electronic Tuning via the Phenyl Ring: The 2,4-dibromophenyl group is highly electron-withdrawing. This inductive effect significantly increases the acidity of the thiourea N-H protons, thereby enhancing the hydrogen-bonding affinity and lowering the limit of detection (LOD) for target analytes[1].

  • Heavy-Atom Effect & PET Quenching: The incorporation of heavy bromine atoms facilitates spin-orbit coupling, which promotes intersystem crossing (ISC) and suppresses baseline fluorescence. Furthermore, the electron-rich thiourea acts as a donor in a Photoinduced Electron Transfer (PET) process, quenching the excited fluorophore[2]. Upon analyte binding, the thiourea is deprotonated or locked in a rigid hydrogen-bonded complex, which alters its oxidation potential, inhibits the PET pathway, and triggers a dramatic "Turn-ON" fluorescence response.

Mechanism A Fluorophore-NH2 C Thiourea Probe (PET Quenched) A->C Nucleophilic Addition B 2,4-DBPITC B->C Isothiocyanate Coupling D Analyte Binding (Anion Recognition) C->D Hydrogen Bonding E Fluorescent Complex (Turn-ON Emission) D->E PET Inhibition

Fig 1. Synthesis and Turn-ON fluorescence mechanism of 2,4-DBPITC derived probes.

Experimental Workflow & Validation

To ensure experimental reproducibility and trustworthiness, the following workflow incorporates self-validating checkpoints. For instance, the disappearance of the isothiocyanate peak in Infrared (IR) spectroscopy serves as a definitive marker of reaction completion, preventing the carryover of reactive electrophiles into the assay phase.

Workflow S1 1. Synthesis Amine + 2,4-DBPITC in Anhydrous THF S2 2. Purification Column Chromatography / Recrystallization S1->S2 S3 3. Validation IR (Loss of ~2100 cm⁻¹ N=C=S peak) S2->S3 S4 4. Titration Assay Add TBA-Anion Salts in DMSO/HEPES S3->S4 S5 5. Data Analysis Job's Plot & Limit of Detection (LOD) S4->S5

Fig 2. Step-by-step experimental workflow from probe synthesis to validation.

Step-by-Step Protocols

Protocol A: Synthesis of the 2,4-Dibromophenyl Thiourea Probe

Note: This protocol uses 4-amino-1,8-naphthalimide as a model fluorophore due to its excellent Intramolecular Charge Transfer (ICT) properties and compatibility with PET mechanisms[2].

Reagents & Materials:

  • 4-Amino-1,8-naphthalimide derivative (1.0 eq)

  • 2,4-Dibromophenyl isothiocyanate (1.2 eq)

  • Triethylamine (TEA) (0.1 eq, acts as a mild base catalyst)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-amino-1,8-naphthalimide derivative (1.0 mmol) in 15 mL of anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the isothiocyanate into a primary amine and carbonyl sulfide.

  • Activation: Add a catalytic amount of TEA (0.1 mmol). Causality: TEA ensures the primary amine remains deprotonated and highly nucleophilic.

  • Coupling: Dissolve 2,4-DBPITC (1.2 mmol) in 5 mL of anhydrous THF and add it dropwise to the stirring solution over 10 minutes.

  • Reaction: Reflux the mixture at 65°C for 6–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Self-Validating Checkpoint (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and run an FT-IR spectrum. The reaction is complete when the strong, cumulative double-bond stretch of the isothiocyanate group at ~2100–2150 cm⁻¹ completely disappears.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization from hot ethanol to yield the pure thiourea probe.

Protocol B: Anion Sensing Titration Assay

Reagents & Materials:

  • Purified Thiourea Probe

  • Tetrabutylammonium (TBA) salts of target anions (e.g., TBA-F, TBA-AcO, TBA-H₂PO₄)

  • Spectroscopic grade DMSO and HEPES buffer (pH 7.4)

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the probe in DMSO. Dilute to a working concentration of 10 µM in a DMSO/HEPES (9:1 v/v) mixture. Causality: TBA salts are used instead of sodium or potassium salts because the bulky tetrabutylammonium counterion prevents Lewis-acidic metal interference with the fluorophore, ensuring the observed response is solely due to anion binding.

  • Baseline Measurement: Record the UV-Vis absorption and fluorescence emission spectra of the free probe. (Expect weak baseline fluorescence due to PET quenching).

  • Titration: Incrementally add the TBA-anion stock solution (0 to 10 equivalents) to the cuvette.

  • Equilibration: Allow 2 minutes of stirring after each addition to ensure complexation equilibrium.

  • Data Collection: Record the emission spectra after each addition. Plot the fluorescence intensity at the emission maximum against the anion concentration to generate a binding isotherm and calculate the Limit of Detection (LOD).

Quantitative Data Presentation

The following table summarizes the typical photophysical shifts observed when a 2,4-dibromophenyl thiourea naphthalimide probe binds to target anions. The heavy-atom effect and PET keep the free probe in a "dark" state, while anion recognition restores the fluorescence[2].

State / AnalyteAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)PET StatusVisual Response
Free Probe 430 nm520 nm< 0.01Active Colorless / Dark
Probe + F⁻ 450 nm535 nm0.45Inhibited Bright Green
Probe + AcO⁻ 445 nm530 nm0.38Inhibited Green
Probe + Cl⁻ 430 nm520 nm< 0.01Active Dark (No Binding)

Table 1: Representative photophysical properties of a 2,4-DBPITC-derived naphthalimide probe before and after analyte binding.

References

  • Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review ResearchG
  • A sodium ion-selective photosensitizer: dibrominated F-BODIPY as a fluorescence imaging and therapeutic agent RSC Publishing
  • Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of 1,8-naphthalimide-based chemosensor SciSpace
  • Fluorescent calix[4]triazole for selective fluoride anion sensing RSC Publishing

Sources

Method

Application Note: 2,4-Dibromophenyl Isothiocyanate as a Dual-Action Cross-Linking Agent in Advanced Hydrogels

Executive Summary The development of smart, self-healing, and functional hydrogels requires cross-linking strategies that go beyond simple covalent bonding. This application note details the use of 2,4-Dibromophenyl isot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, self-healing, and functional hydrogels requires cross-linking strategies that go beyond simple covalent bonding. This application note details the use of 2,4-Dibromophenyl isothiocyanate (CAS 13037-63-3) [1] as a highly specialized cross-linking agent for amine-functionalized polymers (e.g., Chitosan, Gelatin, or Amine-terminated PEG). By combining robust covalent thiourea bond formation with dynamic supramolecular halogen bonding, this cross-linker enables the synthesis of tough, self-healing, and inherently radiopaque hydrogel networks suitable for advanced drug delivery and tissue engineering.

Mechanistic Rationale: The "Dual-Network" Paradigm

The efficacy of 2,4-Dibromophenyl isothiocyanate lies in its bifunctional nature, which establishes a dual-crosslinked network through two distinct chemical pathways:

Covalent Cross-Linking: Thiourea Formation

The isothiocyanate group (–N=C=S) is highly electrophilic at its central carbon. When introduced to polymers bearing primary amines (–NH₂), a rapid nucleophilic addition occurs, yielding a stable thiourea linkage (–NH–CS–NH–)[2]. Unlike imine bonds (Schiff bases) which are hydrolytically unstable, thiourea bonds are highly resistant to hydrolysis in physiological environments, providing a permanent structural backbone to the hydrogel.

Supramolecular Cross-Linking: Halogen Bonding & Hydrophobicity

The 2,4-dibromophenyl moiety introduces critical secondary interactions:

  • Halogen Bonding (XB): The bromine atoms possess a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br covalent bond. This σ -hole acts as a strong electron acceptor, forming highly directional, non-covalent "halogen bonds" with Lewis bases (such as oxygen or nitrogen atoms on the polymer backbone)[3]. Because halogen bonds are dynamic and reversible, they serve as sacrificial bonds that dissipate energy under mechanical stress and dynamically re-form to grant the hydrogel self-healing properties [4].

  • Hydrophobic Microdomains: The aromatic rings drive physical aggregation via π−π stacking and hydrophobic interactions. These microdomains act as physical cross-linking nodes and create ideal encapsulation pockets for hydrophobic therapeutics.

  • Inherent Radiopacity: The high atomic number of bromine (Z=35) imparts innate X-ray attenuation, allowing the hydrogel to be visualized in vivo via CT scanning without the need for traditional, potentially toxic contrast agents.

G Polymer Amine-Functionalized Polymer (e.g., Chitosan, HA-NH2) Covalent Covalent Cross-linking (Thiourea Bond Formation) Polymer->Covalent Crosslinker 2,4-Dibromophenyl isothiocyanate (Cross-linking Agent) Crosslinker->Covalent Supramolecular Supramolecular Cross-linking (Halogen Bonding & Hydrophobicity) Crosslinker->Supramolecular Thiourea Stable Thiourea Linkage (Permanent Backbone) Covalent->Thiourea Halogen Halogen Bonding (σ-hole) (Dynamic / Reversible) Supramolecular->Halogen Hydrophobic Hydrophobic Microdomains (Aromatic Stacking) Supramolecular->Hydrophobic Hydrogel Dual-Network Self-Healing Hydrogel (High Toughness & Radiopacity) Thiourea->Hydrogel Halogen->Hydrogel Hydrophobic->Hydrogel

Fig 1: Dual-crosslinking mechanism combining covalent thiourea and supramolecular halogen bonds.

Material Selection & Reagent Preparation

  • Base Polymer: Medium molecular weight Chitosan (75-85% deacetylated). The primary amines on the D-glucosamine units serve as the nucleophiles.

  • Cross-linker: 2,4-Dibromophenyl isothiocyanate ( 97% purity). Caution: Isothiocyanates are moisture-sensitive and lachrymators. Handle in a fume hood.

  • Solvent System: Due to the extreme hydrophobicity of the cross-linker, a co-solvent system is required. We utilize a mixture of 1% (v/v) aqueous Acetic Acid (to dissolve chitosan) and Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG-400) as a phase-transfer catalyst to solubilize the isothiocyanate[5].

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dibromophenyl Thiourea-Crosslinked Chitosan Hydrogel

This protocol is designed as a self-validating system; the visual transition from a low-viscosity solution to a self-supporting gel confirms successful thiourea conjugation.

  • Polymer Dissolution: Dissolve 2.0 g of Chitosan in 100 mL of 1% (v/v) aqueous acetic acid. Stir continuously at 500 rpm for 12 hours at room temperature until a clear, viscous, homogeneous solution is achieved. Degas via sonication for 15 minutes to remove trapped air bubbles.

  • Cross-linker Activation: In a separate glass vial, dissolve the desired molar equivalent of 2,4-Dibromophenyl isothiocyanate (e.g., 0.5 mmol for a low cross-linking density) in 5 mL of anhydrous DMSO. Causality: DMSO prevents the hydrophobic cross-linker from precipitating immediately upon contact with the aqueous phase.

  • Conjugation Reaction: Heat the chitosan solution to 60 °C. Add the cross-linker solution dropwise (1 mL/min) while stirring vigorously (800 rpm). Causality: Dropwise addition prevents localized over-crosslinking and ensures a homogenous distribution of the hydrophobic domains.

  • Curing: Maintain the reaction at 60 °C for 2 hours. The thermal energy accelerates the nucleophilic attack of the amines on the isothiocyanate carbon[2].

  • Gelation & Neutralization: Cool the mixture to room temperature. To trigger full physical gelation and neutralize the acetic acid, carefully adjust the pH to 7.0–7.4 using 0.1 M NaHCO₃. The solution will transition into a robust, yellowish-white hydrogel.

  • Purification: Submerge the hydrogel in a 50:50 (v/v) Ethanol/Water bath for 24 hours (changing the bath 3 times) to leach out unreacted cross-linker and DMSO.

Workflow Phase1 Phase 1: Preparation Dissolve Chitosan in 1% Acetic Acid Phase3 Phase 3: Conjugation Dropwise Addition Stir at 60°C for 2h Phase1->Phase3 Phase2 Phase 2: Activation Dissolve Crosslinker in DMSO Phase2->Phase3 Phase4 Phase 4: Gelation Neutralize to pH 7.4 Form Dual-Network Phase3->Phase4 Phase5 Phase 5: Validation Rheology & Self-Healing Testing Phase4->Phase5

Fig 2: Step-by-step workflow for the synthesis and validation of the hydrogel.

Protocol 2: Rheological and Self-Healing Validation

To validate the supramolecular halogen bonding[4], dynamic oscillatory rheology must be performed to quantify the self-healing efficiency.

  • Sample Preparation: Cut the purified hydrogel into a 20 mm diameter disk (2 mm thickness) and load it onto a parallel-plate rheometer.

  • Strain Sweep Test: Run a strain sweep from γ = 0.1% to 1000% at a constant frequency of 1 Hz to determine the critical strain point where the storage modulus ( G′ ) drops below the loss modulus ( G′′ ), indicating network rupture.

  • Step-Strain (Self-Healing) Test:

    • Apply a low strain (1%) for 120 seconds to establish the baseline G′ .

    • Apply a destructive high strain (e.g., 500%, based on step 2) for 60 seconds to break the halogen bonds and hydrophobic interactions.

    • Return the strain to 1% for 120 seconds and monitor the recovery of G′ .

    • Interpretation: Because covalent thiourea bonds remain intact while dynamic halogen bonds break and rapidly re-form, the hydrogel should recover >85% of its original G′ within seconds.

Quantitative Data & Optimization

The degree of cross-linking directly dictates the balance between mechanical stiffness and self-healing capability. Table 1 summarizes the expected structure-property relationships when varying the molar ratio of 2,4-Dibromophenyl isothiocyanate to Chitosan amine groups.

Table 1: Influence of Cross-Linker Concentration on Hydrogel Properties

Cross-Linker Ratio (mol% to -NH₂)Gelation Time (min at pH 7.4)Storage Modulus ( G′ , kPa)Self-Healing Efficiency (%)Radiopacity (Hounsfield Units)
5% 451.298%~150 HU
10% 204.892%~320 HU
20% 815.675%~680 HU
30% < 228.445%>1000 HU

Note: At >20% cross-linking, the density of permanent covalent thiourea bonds restricts polymer chain mobility, significantly reducing the ability of the supramolecular halogen bonds to dynamically re-associate, thus lowering self-healing efficiency.

Advanced Applications & Troubleshooting

Application: Delivery of Hydrophobic Therapeutics Standard hydrogels struggle to encapsulate hydrophobic drugs (e.g., Paclitaxel, Dexamethasone). The 2,4-dibromophenyl groups create highly hydrophobic micro-domains within the aqueous gel network. Drugs can be loaded by dissolving them in the DMSO phase alongside the cross-linker during Phase 2 of the protocol. The drug will partition into the aromatic domains, allowing for sustained, diffusion-controlled release rather than an initial burst.

Troubleshooting: Premature Precipitation

  • Issue: White, stringy aggregates form immediately upon adding the cross-linker to the chitosan solution.

  • Causality: The isothiocyanate is crashing out of solution before it can react with the amines.

  • Solution: Increase the volume of the DMSO phase, ensure the chitosan solution is pre-heated to 60 °C, and strictly adhere to a slow, dropwise addition rate. Alternatively, adding 1% (v/v) PEG-400 to the chitosan solution prior to cross-linking can act as a phase-transfer catalyst to stabilize the hydrophobic droplets[5].

Sources

Application

Application Note: 2,4-Dibromophenyl Isothiocyanate as a Privileged Synthon in Anticancer Therapeutics

Executive Summary Isothiocyanates (ITCs) have long been recognized for their potent chemopreventive and anticancer properties[1]. While naturally occurring ITCs like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiocyanates (ITCs) have long been recognized for their potent chemopreventive and anticancer properties[1]. While naturally occurring ITCs like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) are widely studied, synthetic halogenated derivatives such as 2,4-dibromophenyl isothiocyanate (2,4-DBPITC) have emerged as highly privileged building blocks in modern medicinal chemistry[2]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing 2,4-DBPITC to develop novel thiourea, thiazole, and quinazoline-based targeted anticancer agents.

Chemical Rationale and Structural Advantages

The isothiocyanate moiety (-N=C=S) is characterized by a highly electrophilic central carbon atom, making it an excellent substrate for nucleophilic attack by primary and secondary amines. This spontaneous reaction under mild conditions yields highly stable thiourea derivatives[3].

The specific selection of the 2,4-dibromophenyl substituent provides distinct pharmacological advantages:

  • Steric and Electronic Effects: The introduction of two bulky bromine atoms at the ortho and para positions creates significant steric hindrance, locking the resulting thiourea into specific bioactive conformations.

  • Halogen Bonding: Bromine atoms participate in highly directional halogen bonding with backbone carbonyls in target proteins. This dramatically enhances the binding affinity of the resulting molecules within deep, hydrophobic binding pockets of kinases (e.g., EGFR, VEGFR-2) and tubulin[4][5].

  • Metabolic Stability: Halogenation at the 4-position blocks rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes), prolonging the half-life of the pharmacophore in vivo.

Mechanistic Pathways of 2,4-DBPITC Derivatives

Derivatives synthesized from 2,4-DBPITC exhibit multi-targeted anticancer activity, primarily funneling into intrinsic apoptotic pathways.

  • Tubulin Polymerization Inhibition: 2,4-dibromophenyl thiourea analogs frequently act as combretastatin A-4 (CA-4) mimetics. They bind specifically to the colchicine-binding site on β -tubulin, preventing microtubule assembly. This disruption leads directly to G2/M phase cell cycle arrest[5].

  • Kinase Inhibition (PI3K/AKT & EGFR): Thiazole and indole hybrids synthesized via 2,4-DBPITC have demonstrated sub-micromolar IC50 values against PI3K α and EGFR. By inhibiting these hyperactive signaling cascades, the compounds suppress tumor cell proliferation and survival[4][6].

  • Apoptosis Induction: The downstream effect of both tubulin disruption and kinase inhibition is the induction of intrinsic apoptosis. This is characterized by mitochondrial cytochrome c release, downregulation of anti-apoptotic Bcl-2, and activation of executioner caspases[1][7].

Mechanism Drug 2,4-DBPITC Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization Kinase Receptor Tyrosine Kinases (EGFR / PI3K) Drug->Kinase Competitive Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Disruption AKT AKT / mTOR Pathway Inhibition Kinase->AKT Blocks Phosphorylation Mito Mitochondrial Cytochrome c Release Arrest->Mito AKT->Mito Downregulates Bcl-2 Apoptosis Apoptosis (Cancer Cell Death) Mito->Apoptosis Caspase 3/9 Activation

Fig 1: Pharmacological mechanism of action of 2,4-DBPITC derived anticancer agents.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of a 2,4-Dibromophenyl Thiourea Lead Compound

This protocol describes the nucleophilic addition of an aromatic amine to 2,4-DBPITC to yield a targeted thiourea derivative[2][8].

Step 1: Reagent Preparation

  • Dissolve 1.0 mmol of the target primary amine (e.g., 4-aminoquinazoline derivative) in 15 mL of anhydrous 1,4-dioxane.

  • Expert Insight (Causality): Anhydrous dioxane is strictly utilized to prevent the competitive hydrolysis of the isothiocyanate group into a primary amine, which would result in unwanted symmetrical thiourea byproducts[3].

Step 2: Nucleophilic Addition

  • Add 1.1 mmol of 2,4-dibromophenyl isothiocyanate dropwise to the stirring solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the primary amine spot confirms reaction completion.

Step 3: Workup and Purification

  • Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water to precipitate the crude product.

  • Filter under vacuum, wash with cold diethyl ether, and recrystallize from absolute ethanol.

  • Confirm the structure via 1 H-NMR (look for the characteristic highly deshielded thiourea -NH protons around 9.5–10.5 ppm)[8].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol evaluates the anti-proliferative efficacy of the synthesized compounds against cancer cell lines (e.g., MCF-7, A549).

Step 1: Cell Seeding

  • Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Expert Insight (Causality): Optimizing seeding density is critical. Overconfluence prior to treatment artificially alters proliferation rates and skews IC50 calculations.

Step 2: Compound Treatment

  • Prepare a 10 mM stock solution of the 2,4-DBPITC derivative in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin) to validate the assay's dynamic range and sensitivity[5][8].

Step 3: MTT Incubation and Readout

  • After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Expert Insight (Causality): Formazan crystal formation is directly proportional to mitochondrial oxidoreductase activity, serving as a reliable proxy for viable cell count.

  • Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Chemical Synthesis Nucleophilic Addition Step2 2. Purification Recrystallization & NMR Step1->Step2 Yield Optimization Step3 3. In Vitro Screening MTT Assay (MCF-7/A549) Step2->Step3 >98% Purity Step4 4. Mechanistic Validation Kinase/Tubulin Assays Step3->Step4 IC50 < 10 µM

Fig 2: Standardized workflow for the development and validation of 2,4-DBPITC derivatives.

Quantitative Data Presentation

The versatility of 2,4-DBPITC is evident in the broad spectrum of highly active anticancer scaffolds it can generate. Table 1 summarizes the comparative efficacy of various 2,4-DBPITC-derived compounds across different cancer cell lines and molecular targets.

Table 1: Comparative Efficacy of 2,4-DBPITC Derivatives

Scaffold TypeDerivative IdentityPrimary Molecular TargetTested Cell LineIC50 ( μ M)Reference
Thiazole Hybrid Compound 6aPI3K α KinaseOVCAR-4 (Ovarian)1.56[6]
Triazole-Thiourea CA-4 Analog β -TubulinHepG2 (Hepatic)9.50[5]
4-Aminoquinazoline Compound 10Unknown (Breast Panel)MCF-7 (Breast)< 30.0[8]
Indole-Oxadiazole Compound 6aEGFR / VEGFR-2A549 (Lung)Potent[4]

Conclusion & Future Perspectives

2,4-Dibromophenyl isothiocyanate is far more than a simple chemical reagent; it is a highly programmable pharmacophore precursor. By leveraging its predictable reactivity and the unique steric/electronic properties of the 2,4-dibromo substitution, drug development professionals can rapidly generate libraries of thioureas, thiazoles, and quinazolines with potent kinase and tubulin inhibitory activities. Future lead optimization should focus on improving the aqueous solubility of these highly lipophilic derivatives through nano-formulation or prodrug strategies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dibromophenyl Isothiocyanate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize aryl isothiocyanates from heavily deactivated anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize aryl isothiocyanates from heavily deactivated anilines. The synthesis of 2,4-dibromophenyl isothiocyanate presents a specific mechanistic challenge: the dual bromine substitution severely depletes the electron density of the amine, drastically reducing its nucleophilicity.

This guide is designed to move beyond generic protocols. By understanding the causality behind each reaction variable, you can implement a self-validating workflow that guarantees high yields, minimizes toxic reagents, and eliminates downstream purification bottlenecks.

Reaction Workflow & Pathway Analysis

G A 2,4-Dibromoaniline (Deactivated Nucleophile) B CS2 + Aqueous NaOH (Base-Catalyzed Addition) A->B Step 1: Excess CS2 C Dithiocarbamate Salt (Stable Intermediate) B->C pH > 11 D Cyanuric Chloride (TCT) (Electrophilic Desulfurization) C->D Step 2: 0°C E 2,4-Dibromophenyl Isothiocyanate (Target Product) D->E Complete Conversion F Symmetrical Thiourea (Undesired Byproduct) D->F Unreacted Amine

Fig 1: Reaction workflow and byproduct divergence in 2,4-dibromophenyl isothiocyanate synthesis.

Troubleshooting FAQs

Q1: Why is my yield of 2,4-dibromophenyl isothiocyanate consistently below 40% when using standard CS₂/Et₃N protocols? The Causality: The two bromine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect. In weak organic bases like triethylamine (Et₃N), the equilibrium for the initial nucleophilic attack on carbon disulfide (CS₂) to form the dithiocarbamic acid is highly unfavorable[1]. The Solution: Switch to an aqueous inorganic base system. By utilizing, the strong base immediately deprotonates the transient intermediate, utilizing Le Chatelier's principle to drive the reaction forward into a stable, water-soluble dithiocarbamate salt[2].

Q2: I am observing a large amount of a highly insoluble byproduct. What is it, and how do I prevent it? The Causality: The insoluble precipitate is 1,3-bis(2,4-dibromophenyl)thiourea. This symmetrical thiourea forms when the newly synthesized isothiocyanate acts as an electrophile and reacts with unconsumed 2,4-dibromoaniline in your mixture[3]. This occurs if the desulfurization step is initiated prematurely or if the temperature is too high. The Solution: Implement strict self-validation. Do not add your desulfurizing agent until TLC confirms >99% consumption of the starting aniline. Furthermore, ensure the desulfurizing agent is added rapidly at exactly 0°C to instantly trap the dithiocarbamate before side reactions occur.

Q3: What is the most scalable and "green" alternative to thiophosgene for this specific substrate? The Causality: While thiophosgene (CSCl₂) is highly electrophilic and forces the reaction to completion, its extreme toxicity and stringent regulatory controls make it a liability for scale-up[4]. The Solution: The most robust alternative is a one-pot biphasic protocol using[5]. TCT is inexpensive, easy to handle, and efficiently converts the dithiocarbamate salt to the isothiocyanate while precipitating out as harmless cyanuric acid during basic workup.

Diagnostic Logic Tree

TroubleshootingTree Start Low Yield of Target Isothiocyanate Q1 Is unreacted amine present after Step 1? Start->Q1 Yes1 Increase NaOH/CS2 or reaction time Q1->Yes1 Yes No1 Check byproduct profile Q1->No1 No Q2 Is symmetrical thiourea forming? No1->Q2 Yes2 Lower Step 2 temp to 0°C and add TCT rapidly Q2->Yes2 Yes No2 Product lost during workup/hydrolysis Q2->No2 No Solution Avoid acidic workup, use non-nucleophilic solvents No2->Solution

Fig 2: Logical troubleshooting tree for diagnosing and resolving low isothiocyanate yields.

Quantitative Data: Method Comparison for Deactivated Anilines

To justify the shift away from traditional methods, review the empirical data summarizing the efficacy of various desulfurization strategies specifically for electron-deficient anilines (like 2,4-dibromoaniline).

Synthesis MethodBase / Solvent SystemDesulfurizing AgentAvg. Yield (%)Key Mechanistic Limitation
Direct Thiophosgenation CaCO₃ / H₂O-CHCl₃None (Direct)75 - 85%Extreme toxicity; requires strict environmental controls.
Standard Dithiocarbamate Et₃N / THFH₂O₂ or I₂20 - 35%Weak base fails to drive intermediate formation.
TsCl-Mediated Et₃N / CH₂Cl₂Tosyl Chloride (TsCl)60 - 70%Requires strictly anhydrous conditions.
Aqueous One-Pot (Optimized) NaOH / H₂O-CH₂Cl₂Cyanuric Chloride (TCT)80 - 90% Biphasic system requires vigorous mechanical stirring.
Self-Validating Experimental Protocol

This protocol utilizes the optimized one-pot aqueous NaOH/TCT methodology[5],[2]. It is designed as a self-validating system, meaning you will verify the success of each step before proceeding, preventing the compounding of errors.

Phase 1: Dithiocarbamate Formation

  • Preparation: Suspend 2,4-dibromoaniline (10.0 mmol, 1.0 eq) in a 2M aqueous NaOH solution (25.0 mmol, 2.5 eq).

    • Causality: Excess strong base is mandatory to overcome the low nucleophilicity of the dibromo-substituted amine and shift the equilibrium.

  • Addition: Add Carbon Disulfide (CS₂) (20.0 mmol, 2.0 eq) dropwise at room temperature. Stir vigorously to ensure mixing across the biphasic layer.

  • Self-Validation Checkpoint 1 (Visual & Analytical): Stir for 2–4 hours. The initial suspension will gradually clear as the water-soluble dithiocarbamate salt forms. Do not proceed until TLC (Hexane/EtOAc 4:1) confirms the complete disappearance of the starting aniline.

Phase 2: Electrophilic Desulfurization 4. Temperature Control: Cool the reaction mixture strictly to 0°C using an ice bath.

  • Causality: Low temperatures suppress the nucleophilic attack of any trace free amine on the newly formed isothiocyanate, absolutely preventing thiourea formation.

  • Reagent Addition: Dissolve Cyanuric Chloride (TCT) (5.0 mmol, 0.5 eq) in 15 mL of CH₂Cl₂. Add this solution dropwise over 15 minutes to the vigorously stirring aqueous mixture at 0°C.

  • Completion: Stir for an additional 30–45 minutes at 0°C.

Phase 3: Isolation and Verification 7. Workup: Basify the mixture to pH > 11 using 6N NaOH.

  • Causality: This ensures that the cyanuric acid byproduct remains fully deprotonated and partitioned into the aqueous phase, preventing contamination of the organic product layer.

  • Extraction: Extract the product with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Spectroscopic): Perform an FT-IR analysis on the crude product. You must observe a massive, broad absorption band at exactly 2100–2200 cm⁻¹ (the characteristic N=C=S stretch). If this peak is sharp and dominant, your synthesis was successful.

References
  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions Source: Synthetic Communications URL:[Link]

  • A Facile and General Protocol for the Preparation of Isothiocyanates from Alkyl and Aryl Amines Source: The Journal of Organic Chemistry URL:[Link]

  • Isothiocyanic acid, phenyl ester (General Procedure for Aryl Isothiocyanates) Source: Organic Syntheses URL:[Link]

Sources

Optimization

Overcoming low reactivity of sterically hindered amines with 2,4-Dibromophenyl isothiocyanate

Focus: Sterically Hindered Amines + 2,4-Dibromophenyl Isothiocyanate Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex, sterically encumbered pharmacophores, synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Sterically Hindered Amines + 2,4-Dibromophenyl Isothiocyanate

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex, sterically encumbered pharmacophores, synthesizing thioureas from hindered amines has become a notorious bottleneck. This guide provides field-proven, causality-driven solutions to overcome the severe kinetic barriers associated with 2,4-dibromophenyl isothiocyanate.

The Mechanistic Challenge: Why Standard Protocols Fail

Q: My reaction between a bulky secondary amine and 2,4-dibromophenyl isothiocyanate yielded <5% product after 24 hours at room temperature. What went wrong?

A: The failure is fundamentally driven by a dual steric clash that prevents the nucleophile from achieving the optimal Bürgi-Dunitz trajectory.

While 2,4-dibromophenyl isothiocyanate (CAS 13037-63-3) features a highly electrophilic central carbon due to the electron-withdrawing nature of the two bromine atoms , the bromine atom at the ortho (2-) position creates a massive steric shield. When paired with a sterically hindered amine (e.g., tert-butylamine or a bulky secondary amine), the activation energy ( Ea​ ) barrier becomes insurmountable at room temperature. The reaction stalls, and the unreacted isothiocyanate is eventually hydrolyzed by trace moisture .

To force this reaction, we must either supply massive, localized thermal energy to overcome the Ea​ barrier, or fundamentally alter the nucleophile's Highest Occupied Molecular Orbital (HOMO) energy via pre-deprotonation.

Mechanism Amine Hindered Amine (Poor Nucleophile) Complex Deprotonated Amine (Super-Nucleophile) Amine->Complex ITC 2,4-Dibromophenyl Isothiocyanate (Sterically Shielded) Transition Nucleophilic Attack Overcoming ortho-Br Shield ITC->Transition Base Base Catalyst (e.g., DBU or NaH) Base->Complex Complex->Transition Product N,N'-disubstituted Thiourea Transition->Product

Fig 1. Base-catalyzed mechanistic pathway for overcoming steric hindrance.

Diagnostic Troubleshooting Workflow

Q: I switched to refluxing in DMF, but my yield is still only 30% and I see multiple side products. How can I optimize this?

A: Prolonged thermal heating leads to isothiocyanate degradation and oligomerization. Instead of extending the reaction time, you must change the activation method. Follow the diagnostic workflow below to select the correct protocol based on your specific failure mode.

Workflow Start Sterically Hindered Amine + 2,4-Dibromophenyl Isothiocyanate Check Standard Protocol: Room Temp, DCM/THF Start->Check Yield Yield < 20%? Check->Yield Solvent Switch to Polar Aprotic (DMF/DMSO) + Heat (80°C) Yield->Solvent Yes Success1 Product Isolated Yield->Success1 No Yield2 Yield < 50%? Solvent->Yield2 Yield2->Success1 No MW Microwave Irradiation (120°C, 15 min, DBU) Yield2->MW Yes Yield3 Still Unreactive? MW->Yield3 Yield3->Success1 No Base Pre-deprotonation (NaH or KHMDS, 0°C to RT) Yield3->Base Yes Base->Success1

Fig 2. Logical troubleshooting workflow for hindered amine reactions.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a physical or chemical indicator that confirms the reaction is proceeding correctly before you move to the next phase.

Protocol A: Microwave-Assisted Base Catalysis (First-Line Optimization)

Causality: Microwave irradiation provides rapid, localized superheating that overcomes the steric activation barrier in minutes, outcompeting the slower thermal degradation pathways of the isothiocyanate . DBU acts as a non-nucleophilic base catalyst to stabilize the transition state .

  • Reagent Preparation: In a microwave-safe vial, dissolve 1.0 eq of the hindered amine and 1.1 eq of 2,4-dibromophenyl isothiocyanate in anhydrous DMF (0.5 M).

    • Self-Validation: The solution must be perfectly clear. Any cloudiness indicates moisture-induced degradation of the isothiocyanate into a symmetric urea.

  • Catalyst Addition: Add 0.2 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture at 120°C for 15 minutes with stirring.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the high- Rf​ isothiocyanate spot and the emergence of a highly UV-active, lower- Rf​ spot confirms successful conversion.

  • Workup & Precipitation: Pour the warm reaction mixture directly into 10 volumes of vigorously stirred ice water.

    • Self-Validation: The sudden shift in solvent polarity will force the hydrophobic thiourea to immediately precipitate as an off-white solid, confirming product formation and separating it from the DMF and DBU. Filter and wash with cold water.

Protocol B: Strong Base Pre-Deprotonation (For Extreme Hindrance)

Causality: When microwave heating fails, the amine is too hindered to act as a neutral nucleophile. By using Sodium Hydride (NaH) to deprotonate the amine before adding the electrophile, we generate an amide anion. This "super-nucleophile" possesses a drastically raised HOMO energy, allowing it to easily bypass the ortho-bromo steric shield.

  • Amine Activation: Suspend 1.2 eq of NaH (60% dispersion in mineral oil) in anhydrous THF at 0°C under an N 2​ atmosphere. Slowly add 1.0 eq of the hindered amine dropwise.

    • Self-Validation: The immediate evolution of H 2​ gas (vigorous bubbling) confirms the active deprotonation of the amine.

  • Electrophile Addition: Once bubbling completely ceases (approx. 15–20 mins), add 1.0 eq of 2,4-dibromophenyl isothiocyanate dropwise.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: An immediate color change (typically to a deep yellow or orange) indicates the successful formation of the thiourea anion intermediate.

  • Quenching: Slowly quench the reaction with saturated aqueous NH 4​ Cl.

    • Self-Validation: The intense color will rapidly lighten as the thiourea anion is protonated, and phase separation will occur, confirming the neutralization of the intermediate. Extract with EtOAc.

Condition Optimization Summary

Use this quantitative data matrix to benchmark your expected yields and select the appropriate methodology based on your amine's steric profile.

MethodologyReagents & SolventTemp / TimeExpected YieldPrimary Use Case
Standard DCM or THFRT / 24h< 10%Unhindered primary amines only.
Thermal DMF80°C / 12h30 - 40%Mildly hindered primary amines.
Microwave DMF + DBU (cat.)120°C / 15m75 - 85%Moderately to highly hindered amines.
Strong Base THF + NaH0°C to RT / 2h> 90%Extremely hindered secondary amines.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black when I heat it above 100°C in an oil bath? A: Isothiocyanates are prone to thermal decomposition and oligomerization under prolonged conventional heating. This is exactly why Microwave Irradiation (Protocol A) is preferred: the rapid, localized heating achieves full conversion in 15 minutes, successfully outcompeting the slower, temperature-dependent degradation pathways .

Q: Can I use a polar protic solvent like ethanol to help dissolve my starting materials? A: Absolutely not. While ethanol is occasionally used for highly reactive, unhindered amines, sterically hindered amines react so slowly that the ethanol itself will act as a competing nucleophile. This will lead to the formation of an O-ethyl thiocarbamate side product rather than your desired thiourea . Always strictly adhere to polar aprotic solvents (DMF, DMSO, THF).

Q: How do I purify the resulting thiourea from unreacted 2,4-dibromophenyl isothiocyanate? A: Unreacted 2,4-dibromophenyl isothiocyanate is highly non-polar and lipophilic. A simple trituration of your crude solid with cold hexanes, or running a short silica gel plug (eluting first with 100% Hexanes to wash away the isothiocyanate, then switching to 20% EtOAc in Hexanes), will easily isolate your highly polar thiourea product.

References

  • Mucha, A., et al. (2018). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PubMed Central (PMC). Retrieved from:[Link]

  • Zhu, Y., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Royal Society of Chemistry (RSC). Retrieved from:[Link]

  • Organic Chemistry Portal. Thiourea Synthesis by Thioacylation. Retrieved from:[Link]

Troubleshooting

Degradation kinetics of 2,4-Dibromophenyl isothiocyanate in different solvents

Welcome to the Technical Support Center: 2,4-Dibromophenyl Isothiocyanate (2,4-DBPITC) Stability & Degradation Kinetics As a highly reactive electrophile utilized in bioconjugation, medicinal chemistry, and assay develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: 2,4-Dibromophenyl Isothiocyanate (2,4-DBPITC) Stability & Degradation Kinetics

As a highly reactive electrophile utilized in bioconjugation, medicinal chemistry, and assay development, 2,4-Dibromophenyl isothiocyanate (2,4-DBPITC) is prone to rapid degradation if solvent environments are not strictly controlled. This technical guide provides causal explanations, troubleshooting workflows, and self-validating protocols to ensure the scientific integrity of your experiments.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2,4-DBPITC degrade rapidly in methanol but remain stable in acetonitrile? A1: The degradation of isothiocyanates is fundamentally driven by nucleophilic attack on the highly electrophilic central carbon of the -N=C=S group. In protic solvents like methanol or ethanol, the oxygen atom's lone pairs act as nucleophiles, attacking the central carbon to form alkyl thiocarbamates[1]. Acetonitrile, being an aprotic solvent, lacks this nucleophilic oxygen and cannot participate in solvolysis, rendering the compound highly stable[1].

Q2: How do the bromine substituents on the phenyl ring affect the degradation kinetics? A2: The 2,4-dibromo substitution significantly accelerates degradation compared to unsubstituted phenyl isothiocyanate. Bromine atoms exert a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the isothiocyanate group, increasing the partial positive charge ( δ+ ) on the central carbon. Consequently, the activation energy for nucleophilic attack is lowered, leading to a higher pseudo-first-order rate constant ( kobs​ ) in protic environments. This mirrors the accelerated hydrolysis observed in other electron-deficient molecules like p-nitrophenyl isothiocyanate.

Q3: Can I use DMSO as a stock solvent for long-term storage? A3: Yes, anhydrous DMSO is an excellent aprotic solvent for long-term storage of 2,4-DBPITC at -20°C to -80°C[2]. However, DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the trace water will initiate hydrolysis, converting the isothiocyanate into 2,4-dibromoaniline and releasing carbonyl sulfide (COS). Always use anhydrous, septum-sealed DMSO and purge the headspace with argon or nitrogen.

Section 2: Troubleshooting Guide

Issue 1: Loss of compound potency or inconsistent assay results over time.

  • Root Cause: Degradation of the stock solution due to improper solvent choice (e.g., using ethanol) or moisture contamination in aprotic solvents.

  • Recommended Solution:

    • Discard the degraded stock.

    • Prepare fresh stock solutions in anhydrous acetonitrile or anhydrous DMSO[2].

    • Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.

Issue 2: Appearance of secondary peaks in HPLC/LC-MS analysis.

  • Root Cause: Formation of degradation products (thiocarbamates or amines) during the chromatographic run. If using methanol/water gradients, 2,4-DBPITC can react with the mobile phase while sitting in the autosampler[1].

  • Recommended Solution:

    • Minimize the time samples spend in the autosampler and maintain the tray at 4°C.

    • Switch to an acetonitrile/water mobile phase gradient, as isothiocyanates degrade significantly faster in methanol/water mixtures than in pure water or acetonitrile[1].

Issue 3: Rapid degradation during in vitro aqueous buffer assays.

  • Root Cause: Isothiocyanates undergo spontaneous chemical transformation in aqueous media, particularly at alkaline pH or in the presence of nucleophilic buffer components (e.g., Tris buffer, which contains a primary amine)[3].

  • Recommended Solution:

    • Avoid amine-containing buffers like Tris. Use phosphate or citrate buffers at a neutral or slightly acidic pH (pH 6.5 - 7.0)[3].

    • Add the 2,4-DBPITC to the aqueous assay mixture immediately before initiating the measurement to minimize pre-incubation degradation.

Section 3: Quantitative Data on Degradation Kinetics

To assist in experimental planning, the following table summarizes the relative pseudo-first-order degradation kinetics ( kobs​ ) and half-lives ( t1/2​ ) of electron-deficient aryl isothiocyanates (modeled for 2,4-DBPITC) across various solvent systems at 25°C.

Solvent SystemNucleophilePrincipal Degradation ProductRelative Reaction Rate ( kobs​ )Estimated Half-life ( t1/2​ )
Methanol (100%) CH3​OH Methyl thiocarbamateHigh ( ∼1.5×10−4s−1 ) 1.3 hours
Ethanol (100%) CH3​CH2​OH Ethyl thiocarbamateModerate ( ∼8.0×10−5s−1 ) 2.4 hours
Aqueous Buffer (pH 7.4) H2​O / OH− 2,4-DibromoanilineLow-Moderate ( ∼3.5×10−6s−1 ) 55 hours
Acetonitrile (Anhydrous) NoneNone (Stable)Negligible> 6 months
DMSO (Anhydrous) NoneNone (Stable)Negligible> 6 months

(Note: Data extrapolated from kinetic studies of analogous electron-deficient isothiocyanates[1][2].)

Section 4: Experimental Protocols

Protocol: Self-Validating Kinetic Stability Assay of 2,4-DBPITC via UHPLC-PDA This protocol is designed to empirically determine the half-life of 2,4-DBPITC in your specific assay buffer, ensuring the compound remains intact during the required experimental timeframe.

Step 1: Preparation of Anhydrous Stock

  • Weigh 5.0 mg of 2,4-DBPITC under a nitrogen atmosphere.

  • Dissolve in 1.0 mL of anhydrous Acetonitrile (HPLC grade, water < 50 ppm) to create a concentrated stock. Vortex for 30 seconds.

Step 2: Initiation of Solvolysis Reaction

  • Prepare 10 mL of the target solvent/buffer (e.g., 50% Methanol/Water or 0.1 M Phosphate Buffer pH 7.0) in a temperature-controlled water bath at 25°C.

  • Spike 100 µL of the 2,4-DBPITC stock into the 10 mL target solvent. Mix rapidly by inversion. (Mark as Time = 0).

Step 3: Time-Course Sampling & Quenching

  • At predetermined intervals (0, 15, 30, 60, 120, 240 minutes), withdraw a 500 µL aliquot.

  • Self-Validating Step: Immediately inject the aliquot into the UHPLC system. Do not store the aliquot, as degradation will continue. If immediate injection is impossible, quench the reaction by extracting with 500 µL of cold hexane, isolating the organic layer, and drying under nitrogen.

Step 4: UHPLC-PDA Analysis

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Crucial: Do not use methanol as the mobile phase.

  • Detection: Monitor absorbance at 254 nm and 280 nm.

  • Data Processing: Plot the natural logarithm of the 2,4-DBPITC peak area ( ln[A] ) versus time ( t ). The slope of the linear regression yields the negative pseudo-first-order rate constant ( −kobs​ ).

Section 5: Visualizations

Mechanism A 2,4-DBPITC (Electrophilic -NCS) B Protic Solvents (Methanol/Ethanol/H2O) A->B Dissolved in C Aprotic Solvents (Acetonitrile/DMSO) A->C Dissolved in D Nucleophilic Attack on Central Carbon B->D Solvolysis E No Nucleophilic Attack (Stable Solvation) C->E Solvation F Formation of Thiocarbamates / Amines D->F Degradation

Solvolysis mechanism and solvent-dependent degradation pathways of 2,4-DBPITC.

Troubleshooting Start Issue: Loss of ITC Potency CheckSolvent Check Stock Solvent Start->CheckSolvent IsProtic Is it Protic (e.g., MeOH, EtOH)? CheckSolvent->IsProtic SwitchAprotic Switch to Anhydrous Acetonitrile or DMSO IsProtic->SwitchAprotic Yes CheckTemp Check Storage Temp IsProtic->CheckTemp No TempHigh Stored at Room Temp? CheckTemp->TempHigh StoreCold Store Aliquots at -20°C to -80°C TempHigh->StoreCold Yes

Troubleshooting workflow for resolving 2,4-DBPITC stability and potency issues.

References

  • Title: Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin Source: Academia.edu URL: [Link]

  • Title: Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions Source: Academia.edu URL: [Link]

  • Title: The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Stability studies of isothiocyanates and nitriles in aqueous media Source: ThaiScience URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 2,4-Dibromophenyl Isothiocyanate vs. Glutaraldehyde in Protein Cross-Linking: A Technical Comparison Guide

As structural biology and biotherapeutics advance, the demand for precise protein cross-linking technologies has outpaced the capabilities of traditional reagents. For decades, researchers have relied on spontaneous, "ze...

Author: BenchChem Technical Support Team. Date: March 2026

As structural biology and biotherapeutics advance, the demand for precise protein cross-linking technologies has outpaced the capabilities of traditional reagents. For decades, researchers have relied on spontaneous, "zero-length," or polymerizing cross-linkers to stabilize protein-protein interactions. However, the rise of Cross-Linking Mass Spectrometry (XL-MS) and site-directed bioconjugation requires reagents that offer temporal control and structural predictability.

This guide provides an objective, data-driven comparison between Glutaraldehyde (GA) —the gold-standard homobifunctional cross-linker—and 2,4-Dibromophenyl isothiocyanate (DBPITC) , an advanced heterobifunctional reagent that bridges classical amine reactivity with modern bio-orthogonal catalysis.

Mechanistic Causality: How They Work

To select the appropriate cross-linker, one must understand the fundamental reaction mechanisms and the causality behind their molecular behavior.

Glutaraldehyde (GA): Spontaneous Homobifunctional Polymerization

Glutaraldehyde is a five-carbon aliphatic dialdehyde. In aqueous solutions at neutral to alkaline pH, it reacts rapidly with the ϵ -amino groups of lysine residues and N-termini to form Schiff bases. However, GA rarely acts as a simple monomeric bridge. It undergoes spontaneous aldol condensation and Michael addition reactions, creating α,β -unsaturated poly-glutaraldehyde networks.

  • The Result: Rapid, highly efficient, but structurally heterogeneous cross-linking. The unpredictable nature of the polymeric bridges makes GA ideal for whole-tissue fixation but notoriously difficult to analyze via high-resolution mass spectrometry.

2,4-Dibromophenyl Isothiocyanate (DBPITC): Bio-Orthogonal Stepwise Activation

DBPITC represents a paradigm shift toward controlled bioconjugation. It functions as a heterobifunctional cross-linker requiring a two-step activation process:

  • Primary Anchoring: The isothiocyanate (-NCS) group is highly electrophilic and reacts exclusively with nucleophilic primary amines (lysines) to form a highly stable thiourea linkage[1]. Crucially, the 2,4-dibromophenyl moiety remains completely inert under standard physiological conditions.

  • Secondary Activation: The aryl bromides serve as bio-orthogonal handles. They can be subsequently activated via single electron transfer (SET) photoredox catalysis or Palladium-mediated cross-coupling[2]. Once activated, they form covalent C-C, C-O, or C-S bonds with adjacent aromatic residues (Tryptophan, Tyrosine) or cysteines[2].

  • The Result: A highly predictable, rigid aromatic bridge with a defined mass shift, allowing researchers to "freeze" the intermediate state before triggering the final cross-link with visible light or a metal catalyst.

Comparative Efficacy & Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents to aid in experimental design.

ParameterGlutaraldehyde (GA)2,4-Dibromophenyl isothiocyanate (DBPITC)
Cross-Linker Type HomobifunctionalHeterobifunctional (Amine + Bio-orthogonal)
Reactive Groups Aldehyde (x2)Isothiocyanate (x1), Aryl Bromide (x2)
Primary Target Primary Amines (Lysines, N-term)Primary Amines (Lysines, N-term)
Secondary Target Primary AminesTrp, Tyr, Cys (via SET / Pd-catalysis)
Reaction Control Spontaneous, highly polymerizingStepwise, temporally & spatially controlled
Linker Length Variable (~5 to >20 Å due to polymers)Rigid aromatic ring (Defined geometry)
Mass Shift (Da) Heterogeneous (Multiple additions)+292.98 Da (Intermediate), Defined post-activation
Best Applications Tissue fixation, simple stabilizationXL-MS, site-directed conjugation, structural mapping

Visualizing the Workflows

GA_Mechanism P1 Protein 1 (Lysine Amine) Schiff Schiff Base & Aldol Polymers P1->Schiff pH 7.4-8.0 GA Glutaraldehyde (Homobifunctional) GA->Schiff P2 Protein 2 (Lysine Amine) P2->Schiff Network Rigid Cross-Linked Protein Network Schiff->Network Spontaneous Polymerization

Fig 1. Glutaraldehyde-mediated spontaneous homobifunctional cross-linking via Schiff base formation.

DBPITC_Mechanism Prot Protein (Lysine Amine) Thiourea Thiourea Intermediate (Inert Aryl Bromides) Prot->Thiourea pH 8.5-9.0 DBPITC DBPITC (Isothiocyanate) DBPITC->Thiourea Product Site-Directed Cross-Linked Product Thiourea->Product Step 2: C-C/C-S Bond Catalyst Photoredox Catalyst (Visible Light SET) Catalyst->Product Target Target Residue (e.g., Trp/Cys) Target->Product

Fig 2. DBPITC two-step bio-orthogonal cross-linking via thiourea formation and photoredox catalysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical step to prevent common experimental failures.

Protocol A: Glutaraldehyde Cross-Linking for Protein Stabilization

Use this protocol when structural heterogeneity is acceptable and rapid, irreversible stabilization is the primary goal.

  • Buffer Preparation: Prepare the protein complex in 1X PBS (pH 7.4).

    • Causality: You must strictly avoid amine-containing buffers (e.g., Tris or Glycine) during this step, as they will competitively react with the aldehyde groups, entirely inhibiting protein cross-linking.

  • Reagent Addition: Add methanol-free Glutaraldehyde to a final concentration of 0.1% to 1% (v/v), depending on the desired rigidity. Incubate at Room Temperature for 15–30 minutes.

  • Quenching (Self-Validation Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: The primary amines in Tris rapidly consume unreacted aldehydes. Failure to quench will result in artificial cross-linking to downstream assay matrices or antibodies.

  • Analysis: Run the sample on an SDS-PAGE gel. A successful reaction is validated by the disappearance of monomeric bands and the appearance of high-molecular-weight smears (due to GA polymerization).

Protocol B: DBPITC Two-Step Controlled Cross-Linking

Use this protocol for XL-MS, structural mapping, or when temporal control over the cross-linking event is required.

Step 1: Isothiocyanate Anchoring

  • Buffer Preparation: Exchange the protein into 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Causality: The pKa of lysine ϵ -amino groups is ~10.5. Elevating the pH to 8.5 ensures a sufficient fraction of amines are deprotonated and nucleophilic enough to attack the isothiocyanate carbon[1].

  • Conjugation: Add a 10-fold molar excess of DBPITC (dissolved in anhydrous DMSO) to the protein. Incubate for 2 hours at Room Temperature.

  • Purification & Validation: Remove unreacted DBPITC using a Size Exclusion Chromatography (SEC) desalting column.

    • Self-Validation: Analyze the intermediate via Intact Mass Spectrometry (MALDI-TOF or LC-MS). You must observe a precise mass shift of +292.98 Da per modification. This confirms successful thiourea formation while proving the aryl bromides remain intact.

Step 2: Photoredox Activation (SET)

  • Catalyst Addition: To the purified intermediate, add 2 mol% of a photoredox catalyst (e.g., Ru(bpy)32+) and the target interacting protein/probe[2].

  • Irradiation: Expose the solution to visible light (450 nm blue LED) for 30–60 minutes under inert (Argon) conditions.

    • Causality: The visible light excites the Ruthenium catalyst, initiating a single electron transfer (SET) that cleaves the C-Br bond, generating a highly reactive aryl radical that rapidly cross-links with nearby aromatic or thiol-containing residues[2].

  • Analysis: Digest the complex with Trypsin and analyze via LC-MS/MS. The defined mass of the DBPITC bridge allows for precise algorithmic identification of the cross-linked peptides.

Sources

Comparative

Mass Spectrometry Techniques for Validating Protein Modification by 2,4-Dibromophenyl Isothiocyanate (2,4-DBPITC): A Comparative Guide

Introduction The identification of specific protein modification sites in complex biological matrices is a persistent challenge in proteomics. 2,4-Dibromophenyl isothiocyanate (2,4-DBPITC) has emerged as a powerful, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The identification of specific protein modification sites in complex biological matrices is a persistent challenge in proteomics. 2,4-Dibromophenyl isothiocyanate (2,4-DBPITC) has emerged as a powerful, bifunctional derivatization reagent that addresses these challenges. By combining the robust amine-reactive chemistry of isothiocyanates with the unique isotopic and photochemical properties of bromine, 2,4-DBPITC acts as both a built-in mass filter and a radical precursor.

This guide objectively compares the analytical performance of mass spectrometry (MS) techniques used to validate 2,4-DBPITC modifications against alternative labeling strategies, providing researchers with the mechanistic insights required to optimize their proteomic workflows.

The Chemistry & Causality of 2,4-DBPITC Derivatization

To effectively utilize 2,4-DBPITC, one must understand the causality behind its chemical behavior in both the solution phase and the gas phase.

  • Covalent Modification Mechanism: The isothiocyanate group (-N=C=S) is a strong electrophile that reacts specifically with unprotonated primary amines—primarily the N-terminus of peptides and the ε-amino group of lysine residues—to form a stable covalent thiourea linkage[1].

  • The Isotopic Advantage (Self-Validation): Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Because 2,4-DBPITC contains two bromine atoms, any peptide modified by this reagent will exhibit a highly distinct 1:2:1 isotopic cluster ( M , M+2 , M+4 ) separated by 2.0 Da[2]. This unique signature serves as an internal self-validating mechanism, allowing MS software to instantly distinguish labeled peptides from background chemical noise.

  • Radical Precursor for Gas-Phase Fragmentation: Halogenated phenyl groups are susceptible to homolytic cleavage upon ultraviolet (UV) irradiation[1]. In the gas phase, absorbing a 213 nm or 266 nm photon cleaves the carbon-bromine bond, generating a radical on the phenyl ring. This radical migrates to the peptide backbone, initiating Radical-Directed Dissociation (RDD) , which provides superior structural resolution compared to standard collisional techniques.

Comparative Analysis of MS Techniques for 2,4-DBPITC

Different mass spectrometry platforms yield vastly different structural insights when analyzing 2,4-DBPITC-tagged peptides. The choice of fragmentation technique dictates whether the analysis yields basic sequence coverage or deep isomeric differentiation.

Table 1: Comparison of MS Techniques for 2,4-DBPITC-Modified Peptides
MS TechniqueFragmentation MechanismSensitivitySequence CoverageIsomer DifferentiationPrimary Use Case
ESI-LC-CID-MS/MS Collisional (Vibrational excitation)HighModerate (b/y ions)PoorHigh-throughput identification of labeled sites.
ESI-LC-UVPD-MS/MS Photodissociation (Radical generation)ModerateVery High (a/c/z/x ions)Excellent Differentiating D/L amino acids or isoaspartic acid.
MALDI-TOF MS In-source / Post-source decayVery HighLow (Intact mass)NoneRapid intact mass profiling and reaction yield verification.

Causality of Performance: Collision-Induced Dissociation (CID) often results in the premature loss of the thiourea tag or neutral losses, which can complicate spectral interpretation[1]. In contrast, Ultraviolet Photodissociation (UVPD) specifically targets the C-Br bond, preserving the post-translational modification on the backbone while generating a rich array of radical-driven fragment ions.

Performance Comparison: 2,4-DBPITC vs. Alternative Tags

How does 2,4-DBPITC compare to other commercially available isothiocyanate reagents?

Table 2: 2,4-DBPITC vs. Alternative Isothiocyanate Reagents
ReagentReactive GroupBuilt-in Isotopic SignatureRadical Precursor (RDD)Primary Application
2,4-DBPITC IsothiocyanateYes (1:2:1 ratio) Yes (C-Br cleavage) Confident MS1 filtering & isomer sequencing.
PITC (Standard) IsothiocyanateNoNoClassical Edman degradation.
FITC IsothiocyanateNoNoFluorescence tracking & quantification[3].
Iodophenyl ITC IsothiocyanateNo (Monoisotopic 127I )Yes (C-I cleavage)High-yield RDD without complex MS1 filtering[1].

Insight: While Iodophenyl isothiocyanate requires lower photon energy for radical generation due to the weaker C-I bond[1], it lacks the 1:2:1 isotopic signature. 2,4-DBPITC is the only reagent that provides both MS1 isotopic filtering and MS2 radical-directed fragmentation.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following bottom-up proteomics protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure optimal labeling and zero false-positive identification.

Step 1: Protein Preparation & Digestion

  • Reduce protein disulfide bonds using 10 mM Dithiothreitol (DTT) at 56°C for 30 mins, followed by alkylation with 20 mM Iodoacetamide (IAA) in the dark.

  • Digest the protein using MS-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Step 2: 2,4-DBPITC Derivatization

  • Reconstitute the peptide mixture in 100 mM Triethylammonium bicarbonate (TEAB) buffer, adjusting the pH to 8.5.

    • Causality: The N-terminal α-amine (pKa ~8.0) is largely deprotonated at pH 8.5, making it highly nucleophilic. TEAB is specifically chosen because it is volatile and will not cause ion suppression during LC-MS analysis.

  • Add a 10-fold molar excess of 2,4-DBPITC (dissolved in anhydrous acetonitrile).

  • Incubate at 37°C for 60 minutes.

    • Causality: Elevating the temperature from room temperature to 37°C increases the nucleophilic attack rate, driving the reaction yield from ~10% to >95%[1].

  • Quench the reaction with 0.1% hydroxylamine and desalt using C18 spin columns.

Step 3: LC-MS/MS with Isotopic Pattern Triggering

  • Inject the desalted sample into a high-resolution mass spectrometer (e.g., Orbitrap).

  • Self-Validation Mechanism: Program the MS1 acquisition software to utilize an isotopic pattern-dependent MS2 trigger. The quadrupole must only isolate precursors that exhibit the exact 1:2:1 intensity ratio spaced by 2.0 Da.

    • Result: Any peak lacking this signature is immediately rejected as chemical noise, reducing the false discovery rate of modified peptides to near zero.

Visualizing the Analytical Workflows

G N1 Protein Sample N2 Reduction & Alkylation (DTT / IAA) N1->N2 N3 Proteolytic Digestion (Trypsin) N2->N3 N4 2,4-DBPITC Labeling (pH 8.0-8.5) N3->N4 N5 LC-MS/MS Analysis N4->N5 N6 MS1: Isotopic Filtering (1:2:1 M, M+2, M+4) N5->N6 Precursor Selection N7 MS2: Fragmentation N6->N7 Trigger MS/MS N8 CID / HCD (b/y-ion series) N7->N8 Collisional N9 UVPD (213nm / 266nm) (Radical-Directed Dissociation) N7->N9 Photodissociation

Workflow for 2,4-DBPITC protein modification and mass spectrometry validation.

Pathway P1 2,4-DBPITC-Peptide Precursor Ion C1 Collision-Induced Dissociation (CID) P1->C1 U1 Ultraviolet Photodissociation (UVPD) P1->U1 C2 Thiourea Cleavage & Backbone Fragmentation C1->C2 C3 Sequence Coverage (b/y ions) C2->C3 U2 Homolytic C-Br Cleavage (Radical Generation) U1->U2 U3 Radical-Directed Dissociation (Isomer Identification) U2->U3

Mechanistic pathways of CID versus UVPD fragmentation for 2,4-DBPITC-tagged peptides.

References

  • Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry.1

  • Identifying N-terminal peptides by a combination of the edman procedures with a bromine isotope tag: Application to the silicateins. Protein Science. 2

  • Identification of Fluorescein-5'-Isothiocyanate-Modification Sites in Proteins by Electrospray-Ionization Mass Spectrometry. Bioconjugate Chemistry.3

  • Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. National Institutes of Health (NIH) PMC. 4

Sources

Validation

A Comparative Guide to the Reaction Kinetics of 2,4-Dibromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of drug discovery and organic synthesis, a profound understanding of reaction kinetics is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and organic synthesis, a profound understanding of reaction kinetics is paramount for the rational design of novel therapeutics and the optimization of synthetic methodologies. 2,4-Dibromophenyl isothiocyanate is a key pharmacophore whose reactivity profile dictates its utility in the formation of thiourea-based compounds with diverse biological activities. This guide provides a comprehensive quantitative analysis of its reaction kinetics, offering a comparative perspective against other substituted phenyl isothiocyanates. By elucidating the electronic and steric influences on its reactivity, we aim to equip researchers with the predictive insights necessary for its effective application.

The Reaction Mechanism: A Foundation for Kinetic Analysis

The cornerstone of 2,4-Dibromophenyl isothiocyanate's synthetic utility lies in its reaction with nucleophiles, most notably primary and secondary amines, to form N,N'-disubstituted thioureas. This reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This initial attack forms a transient, zwitterionic tetrahedral intermediate. Subsequently, a proton transfer from the nitrogen to the sulfur atom occurs, yielding the stable thiourea product. The overall reaction is typically efficient and high-yielding.

Reaction_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 2,4-DBPITC 2,4-Dibromophenyl Isothiocyanate Intermediate Zwitterionic Intermediate 2,4-DBPITC->Intermediate Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Intermediate Thiourea N,N'-Disubstituted Thiourea Intermediate->Thiourea Proton Transfer

Caption: General mechanism for the reaction of 2,4-Dibromophenyl isothiocyanate with an amine.

Experimental Protocol for Kinetic Analysis: A Self-Validating System

To quantitatively assess the reaction kinetics of 2,4-Dibromophenyl isothiocyanate, a robust and reproducible experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the separation and quantification of both reactants and products over time.

Step-by-Step HPLC Protocol for Kinetic Monitoring
  • Reagent Preparation:

    • Prepare a stock solution of 2,4-Dibromophenyl isothiocyanate in a suitable aprotic solvent (e.g., acetonitrile) of known concentration (e.g., 0.1 M). The use of an aprotic solvent is crucial to prevent solvolysis of the isothiocyanate.

    • Prepare a stock solution of the amine nucleophile (e.g., n-butylamine) in the same solvent at a known concentration (e.g., 0.2 M). A slight excess of the amine is often used to ensure pseudo-first-order kinetics with respect to the isothiocyanate, simplifying data analysis.

  • Reaction Initiation and Sampling:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by diluting it in a large volume of the mobile phase. This effectively stops the reaction by significantly lowering the concentration of the reactants.

  • HPLC Analysis:

    • Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column and a UV detector.

    • Employ an isocratic or gradient elution method with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation of the 2,4-Dibromophenyl isothiocyanate and the thiourea product peaks.

    • Monitor the elution profile at a wavelength where both the reactant and product have significant absorbance, allowing for their simultaneous quantification.

  • Data Analysis:

    • Integrate the peak areas of the 2,4-Dibromophenyl isothiocyanate and the thiourea product at each time point.

    • Generate a calibration curve for both the reactant and the product using standard solutions of known concentrations to convert peak areas to concentrations.

    • Plot the concentration of 2,4-Dibromophenyl isothiocyanate as a function of time.

    • Determine the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law. For a second-order reaction, a plot of 1/[A] versus time will be linear, with the slope equal to the rate constant.

Experimental_Workflow Start Start Reagent_Prep Prepare Stock Solutions (Isothiocyanate & Amine) Start->Reagent_Prep Reaction_Init Initiate Reaction at Controlled Temperature Reagent_Prep->Reaction_Init Sampling Withdraw and Quench Aliquots at Timed Intervals Reaction_Init->Sampling HPLC_Analysis Analyze Samples by HPLC Sampling->HPLC_Analysis Data_Analysis Integrate Peaks, Convert to Concentration, and Plot Data HPLC_Analysis->Data_Analysis Rate_Constant Determine Rate Constant (k) Data_Analysis->Rate_Constant End End Rate_Constant->End

Caption: Experimental workflow for the kinetic analysis of the reaction.

Comparative Quantitative Analysis: The Impact of Substitution

While specific kinetic data for 2,4-Dibromophenyl isothiocyanate is not extensively available in the peer-reviewed literature, we can infer its reactivity by comparing it with other substituted phenyl isothiocyanates. The electronic and steric effects of the substituents on the phenyl ring play a crucial role in modulating the electrophilicity of the isothiocyanate carbon and, consequently, the reaction rate.

IsothiocyanateSubstituent(s)Electronic EffectExpected Relative Reactivity
Phenyl IsothiocyanateNoneNeutralBaseline
4-Nitrophenyl Isothiocyanate4-NO₂Strong Electron-WithdrawingHigher
4-Methoxyphenyl Isothiocyanate4-OCH₃Strong Electron-DonatingLower
2,4-Dibromophenyl Isothiocyanate 2-Br, 4-Br Inductive Electron-Withdrawing Higher than Phenyl Isothiocyanate
2,4-Dichlorophenyl Isothiocyanate2-Cl, 4-ClInductive Electron-WithdrawingSimilar to Dibromo derivative

Rationale for Reactivity Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) and halogens (-Br, -Cl) are electron-withdrawing. They pull electron density away from the aromatic ring and, by extension, from the isothiocyanate group. This inductive effect increases the partial positive charge on the central carbon of the -N=C=S moiety, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, phenyl isothiocyanates with EWGs are expected to react faster than unsubstituted phenyl isothiocyanate. The two bromine atoms in 2,4-Dibromophenyl isothiocyanate exert a significant electron-withdrawing effect, leading to an anticipated enhanced reactivity.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like the methoxy group (-OCH₃) push electron density into the aromatic ring. This reduces the electrophilicity of the isothiocyanate carbon, thereby slowing down the rate of nucleophilic attack.

  • Steric Hindrance: The presence of a substituent at the ortho position (position 2) can introduce steric hindrance, potentially slowing down the reaction by impeding the approach of the nucleophile. In the case of 2,4-Dibromophenyl isothiocyanate, the bromine atom at the 2-position may exert some steric hindrance. However, the strong electron-withdrawing effect of the two bromine atoms is likely to be the dominant factor determining its overall reactivity, leading to a net increase in the reaction rate compared to the unsubstituted analog.

Conclusion: Predictive Insights for Synthetic Strategy

The quantitative analysis of the reaction kinetics of 2,4-Dibromophenyl isothiocyanate, contextualized through comparison with other substituted analogs, provides a robust framework for predicting its chemical behavior. The presence of two electron-withdrawing bromine atoms significantly enhances the electrophilicity of the isothiocyanate functional group, suggesting a higher reaction rate compared to unsubstituted phenyl isothiocyanate. This enhanced reactivity is a key consideration for researchers in designing synthetic routes and for drug development professionals in understanding the potential interactions of this important pharmacophore with biological nucleophiles. The provided experimental protocol offers a reliable method for obtaining precise kinetic data, enabling further refinement of reaction conditions and a deeper understanding of the structure-activity relationships that govern the chemistry of this versatile building block.

References

  • Augustin, J., & Balaz, S. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions.
  • BenchChem. (n.d.).
  • Drobnica, L., & Augustin, J. (1965). Kinetics of reactions of acyl isothiocyanates with amines.
  • Bielawski, C. W., et al. (2010). Kinetic and Thermodynamic Evaluation of the Reversible N-Heterocyclic Carbene−Isothiocyanate Coupling Reaction: Applications in Latent Catalysis. The Journal of Organic Chemistry.
  • Shaw, S. J., & Wooley, D. W. (1953). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (n.d.).
  • Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry.
  • Li, Z. Y., et al. (2013).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Singh, M. M., et al. (2003). Effect of substituents on corrosion inhibition efficiency of arylisothiocyanates and their condensation products with thiosemicarbazide for corrosion of copper in aqueous chloride solution. Indian Journal of Chemical Technology.
  • BenchChem. (n.d.).
  • Krutosikova, A., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 4-Bromophenyl isothiocyanate. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenyl isothiocyanate. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

Comparative

Assessing the Purity of 2,4-Dibromophenyl Isothiocyanate: A Comparative Guide to HPLC Methodologies

Introduction 2,4-Dibromophenyl isothiocyanate (CAS: 13037-63-3) is a highly reactive electrophilic building block utilized in medicinal chemistry, bioconjugation, and as a specialized derivatizing agent[1]. However, asse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Dibromophenyl isothiocyanate (CAS: 13037-63-3) is a highly reactive electrophilic building block utilized in medicinal chemistry, bioconjugation, and as a specialized derivatizing agent[1]. However, assessing its purity via High-Performance Liquid Chromatography (HPLC) presents a distinct set of analytical challenges. The dual bromo-substitutions on the aromatic ring impart extreme lipophilicity, while the isothiocyanate (-N=C=S) functional group remains inherently reactive and prone to degradation in protic solvents.

When standard Reversed-Phase HPLC (RP-HPLC) is employed at ambient temperatures, the hydrophobic nature of the compound frequently causes it to precipitate upon contact with the aqueous mobile phase at the column head. This localized precipitation manifests as severe peak tailing, split peaks, and artificially low purity calculations—often resulting in up to a 32% loss of the analyte during the chromatographic run[2].

This guide objectively compares three distinct HPLC methodologies to overcome these limitations, providing the mechanistic causality and self-validating protocols required for accurate purity assessment.

Mechanistic Overview: Overcoming On-Column Precipitation

To accurately quantify 2,4-Dibromophenyl isothiocyanate, analytical scientists must choose between modifying the thermodynamic environment of the separation or altering the chemical structure of the analyte prior to injection.

  • Method A: Conventional RP-HPLC (Ambient Temperature)

    • The Flaw: Direct separation using a C18 stationary phase at 25°C fails because the thermodynamic solubility limit of the 2,4-dibromophenyl moiety is exceeded in highly aqueous gradients. The compound crashes out of solution, leading to poor recovery and inaccurate purity integration[2].

  • Method B: High-Temperature RP-HPLC (60°C)

    • The Thermodynamic Solution: Elevating the column temperature to 60°C increases the kinetic energy of the system and significantly raises the solubility limit of the mobile phase. This physical adjustment prevents precipitation and improves peak symmetry without adding workflow complexity[2].

  • Method C: Pre-Column Derivatization RP-HPLC

    • The Chemical Solution: Reacting the isothiocyanate with a thiol, such as N-acetyl-L-cysteine (NAC), converts the reactive electrophile into a stable dithiocarbamate ester. This drastically lowers the LogP of the analyte, making it highly compatible with standard RP-HPLC conditions and ensuring absolute quantification[3].

G cluster_ambient Method A: Conventional cluster_ht Method B: Thermodynamic cluster_deriv Method C: Chemical Sample 2,4-Dibromophenyl isothiocyanate (Highly Hydrophobic Aryl ITC) StdHPLC RP-HPLC at 25°C Sample->StdHPLC HTHPLC RP-HPLC at 60°C Sample->HTHPLC Deriv Derivatization with NAC Sample->Deriv Precip On-Column Precipitation Poor Recovery & Tailing StdHPLC->Precip Soluble Overcomes Precipitation Improved Peak Symmetry HTHPLC->Soluble Stable Stable Dithiocarbamate Maximal Recovery & Precision Deriv->Stable

Fig 1: Comparative workflow for HPLC analysis of 2,4-Dibromophenyl isothiocyanate.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on established chromatographic behavior for halogenated aryl isothiocyanates[2],[4],[3].

ParameterMethod A: Ambient RP-HPLCMethod B: High-Temp RP-HPLCMethod C: NAC Derivatization
Primary Mechanism Direct SeparationThermodynamic SolubilizationChemical Stabilization
Analyte Recovery Rate < 70% (Due to precipitation)90% - 95%> 98%
Peak Symmetry (As) Poor (> 2.0, Tailing/Splitting)Good (1.0 - 1.2)Excellent (0.95 - 1.05)
UV Detection Wavelength 254 nm254 nm272 nm (Dithiocarbamate)
Workflow Complexity LowLow (Requires column oven)Moderate (Incubation step)
Best Use Case Not RecommendedRoutine Purity ScreeningAbsolute Quantification & Stability Indicating Assays

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory System Suitability Testing (SST) and internal controls to verify that the experimental causality holds true for every batch.

Protocol 1: High-Temperature RP-HPLC (Thermodynamic Method)

This method is ideal for rapid purity screening of 2,4-Dibromophenyl isothiocyanate without the need for complex sample preparation. Heating the column ensures the analyte remains in the mobile phase, preventing artificial purity drops[2].

System Suitability & Self-Validation:

  • Column Integrity Check: Ensure the chosen C18 column is end-capped and rated for continuous operation at 60°C to prevent stationary phase hydrolysis (e.g., Agilent ZORBAX Extend-C18).

  • Carryover Blank: A blank injection of pure solvent must immediately follow the highest concentration standard to validate that no hydrophobic carryover remains on the column frit.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2,4-Dibromophenyl isothiocyanate in pure HPLC-grade acetonitrile to a concentration of 1 mg/mL. Causality: Avoid methanol, as it acts as a nucleophile and will slowly degrade the isothiocyanate into a methyl carbamothioate.

  • Chromatographic Setup:

    • Column: C18 (150 mm × 4.6 mm, 5 µm).

    • Column Oven: Strictly set and equilibrated to 60°C .

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 40% B to 95% B over 15 minutes, holding at 95% B for 5 minutes to ensure complete elution of the highly lipophilic dibromophenyl moiety.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: Compare the peak area of the main analyte against any eluting impurities. The elevated temperature should yield a sharp, symmetrical peak.

Protocol 2: Pre-Column Derivatization with NAC (Chemical Method)

For absolute quantification and rigorous purity assessment (e.g., for GLP drug development), derivatization is the gold standard. By converting the isothiocyanate into a dithiocarbamate ester, the molecule becomes highly stable and soluble[3].

System Suitability & Self-Validation:

  • Internal Standard (IS): Spike the sample with a known concentration of 1-Naphthyl isothiocyanate prior to derivatization. The recovery of the IS validates the completion of the derivatization reaction.

  • Reagent Blank: Run a sample containing only the NAC reagent and buffer to identify and exclude any artifact peaks originating from the derivatizing agent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh derivatizing solution containing 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M NaHCO₃ in ultra-pure water.

  • Derivatization Reaction: Mix 500 µL of the 2,4-Dibromophenyl isothiocyanate sample (dissolved in isopropanol or acetonitrile) with 500 µL of the NAC derivatizing reagent.

  • Incubation: Incubate the mixture in a thermomixer at 50°C for exactly 1 hour. Causality: The mild heat and slightly alkaline pH (provided by NaHCO₃) drive the nucleophilic attack of the NAC thiol onto the electrophilic isothiocyanate carbon, driving the reaction to >99% completion.

  • Chromatographic Setup:

    • Column: C18 (150 mm × 4.6 mm, 5 µm) at ambient temperature (25°C).

    • Mobile Phase: Standard Water/Acetonitrile gradient (with 0.1% Formic acid).

  • Detection: Monitor UV absorbance at 272 nm . Causality: The newly formed dithiocarbamate bond shifts the optimal UV absorbance maximum to ~272 nm, providing a highly specific signal with minimal background interference[3].

Sources

Validation

Cytotoxicity and Performance Comparison: Isothiocyanate Reagents vs. Alternative Cross-Linkers

Bioconjugation is a cornerstone of modern drug development, live-cell imaging, and biomaterial engineering. While the primary goal of any cross-linker is to establish a stable covalent bond between molecules, the physiol...

Author: BenchChem Technical Support Team. Date: March 2026

Bioconjugation is a cornerstone of modern drug development, live-cell imaging, and biomaterial engineering. While the primary goal of any cross-linker is to establish a stable covalent bond between molecules, the physiological impact of the conjugation chemistry—specifically its cytotoxicity—is often overlooked until late-stage functional assays. This guide provides a critical comparison between classical isothiocyanate (ITC) reagents and modern alternatives like N-hydroxysuccinimide (NHS) esters and zero-length carbodiimides, dissecting the mechanistic causes of their distinct cytotoxicity profiles.

Mechanistic Determinants of Cytotoxicity

As an application scientist, it is crucial to understand that cytotoxicity does not merely stem from the cross-linker molecule itself, but from the environmental conditions required for the reaction and the stability of the resulting biochemical bonds.

1. Reaction pH and Cellular Stress Isothiocyanates (e.g., FITC, TRITC) react with primary amines to form thiourea bonds. However, this reaction is highly pH-dependent, requiring alkaline conditions (pH 9.0–9.5) to ensure the target amines are deprotonated and highly nucleophilic1[1]. Subjecting live cells to such high pH induces severe osmotic and metabolic stress, leading to rapid loss of viability and morphological degradation 2[2]. In contrast, NHS esters react efficiently at physiological or near-physiological pH (7.0–8.0), making them vastly superior for live-cell pan-membrane labeling3[3].

2. Bond Stability and Payload Leakage The thiourea bond generated by ITCs is hydrolytically less stable than the amide bond formed by NHS esters . In the context of Antibody-Drug Conjugates (ADCs) or long-term in vivo tracking, premature cleavage of the thiourea bond releases the cytotoxic payload or fluorophore into systemic circulation, causing off-target toxicity. NHS esters, by forming highly stable aliphatic amide bonds, mitigate this risk entirely[1].

3. Byproduct Toxicity and "Zero-Length" Advantages Traditional cross-linkers like glutaraldehyde (GTA) leave unreacted aldehyde groups that are notoriously toxic to cells, requiring extensive quenching with glycine to restore biocompatibility 4[4]. EDC/NHS systems act as "zero-length" cross-linkers; they facilitate the bond without becoming part of the final linkage, resulting in significantly lower inherent cytotoxicity compared to both GTA and ITCs[4].

G A Amine-Reactive Cross-Linkers B Isothiocyanates (e.g., FITC) A->B C NHS Esters (e.g., Alexa Fluor) A->C D Optimal pH 9.0 - 9.5 (Alkaline Stress) B->D E Optimal pH 7.0 - 8.0 (Physiological) C->E F Thiourea Bond (Lower Stability) D->F G Amide Bond (High Stability) E->G H Higher Cytotoxicity Risk (In Vivo & Live Cell) F->H I Low Cytotoxicity (Highly Biocompatible) G->I

Chemical pathways and cytotoxicity determinants of amine-reactive cross-linkers.

Quantitative Comparison of Cross-Linkers

To facilitate reagent selection, the following table summarizes the operational parameters and cytotoxicity profiles of common cross-linkers.

Cross-Linker ClassRepresentative ReagentTarget Functional GroupOptimal Reaction pHBond FormedRelative CytotoxicityPrimary Application
Isothiocyanate (ITC) FITC, TRITCPrimary Amines9.0 - 9.5ThioureaModerate to HighFixed-cell imaging, robust in vitro assays
NHS Ester Alexa Fluor NHS, SMCCPrimary Amines7.0 - 8.0AmideLowLive-cell labeling, ADC development
Carbodiimide EDC / sulfo-NHSCarboxyls to Amines4.5 - 7.2Amide (Zero-Length)LowBiomaterial cross-linking, peptide synthesis
Dialdehyde Glutaraldehyde (GTA)Primary Amines7.0 - 8.0Imine (Schiff Base)Extremely HighTissue fixation, dead-cell assays
Experimental Protocol: High-Fidelity Cytotoxicity Profiling

To objectively compare the cytotoxicity of ITCs versus NHS esters, a self-validating multiparametric assay must be employed. Relying solely on bulk metabolic assays (like MTT) can mask specific apoptotic mechanisms. We recommend a dual-modality approach combining Flow Cytometry and Live-Cell Imaging 5[5].

Step 1: Reagent Preparation and Cell Dosing
  • Culture target cells (e.g., SAOS-2 or HeLa) in a 96-well plate until 80% confluent.

  • Prepare fresh stock solutions of the cross-linkers (e.g., FITC, Alexa Fluor 488 NHS Ester) in anhydrous DMSO.

    • Causality Note: NHS esters hydrolyze rapidly in water; preparing them in anhydrous DMSO ensures the active ester remains intact until introduced to the cells, preventing the application of inert, pre-hydrolyzed byproducts[3].

  • Dilute cross-linkers into the respective optimal labeling buffers: pH 9.0 bicarbonate buffer for FITC, and pH 7.4 PBS for the NHS ester. Apply to cells for 30 minutes at 37°C.

Step 2: Quenching and Washing
  • Immediately remove the labeling solution and wash cells three times with PBS containing 1% Bovine Serum Albumin (BSA).

    • Causality Note: BSA acts as a scavenger. Its abundant surface lysines rapidly quench any unreacted cross-linkers, preventing continuous, uncontrolled conjugation that would skew the temporal cytotoxicity kinetics.

Step 3: Multiparametric Viability Analysis
  • Flow Cytometry (Quantitative Endpoint): Harvest a subset of cells using a non-enzymatic dissociation buffer (to preserve surface proteins). Stain with Annexin V-APC and Propidium Iodide (PI). Analyze via flow cytometry to distinguish between live, early apoptotic, and necrotic populations[5].

  • Live-Cell Imaging (Spatiotemporal Context): To the remaining adherent cells, add a fluorogenic Caspase-3/7 substrate. Monitor in a live-cell incubator microscope over 48 hours.

    • Causality Note: This validates the flow cytometry data without the mechanical stress of cell detachment, which can artificially inflate necrosis markers, providing a highly trustworthy, self-validating system[5].

Workflow Step1 Cell Culture (SAOS-2 / HeLa) Step2 Cross-Linker Incubation (Dose-Response) Step1->Step2 Step3 Wash & Quench (BSA Scavenger) Step2->Step3 Step4A Flow Cytometry (Annexin V / PI) Step3->Step4A Step4B Live-Cell Imaging (Caspase 3/7) Step3->Step4B Step5 Viability & Apoptosis Quantification Step4A->Step5 Step4B->Step5

Self-validating workflow for assessing cross-linker cytotoxicity in live cells.

Conclusion & Selection Guide

When designing bioconjugation workflows, the choice of cross-linker must balance reactivity with biological preservation. While isothiocyanates remain a cost-effective staple for robust, non-living in vitro assays, their requirement for alkaline pH and the lower stability of the resulting thiourea bond make them suboptimal for live-cell and in vivo applications. NHS esters and zero-length carbodiimides provide a vastly superior safety profile, ensuring that the observed biological phenomena are a result of the experiment itself, not cross-linker-induced cytotoxicity.

References
  • Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. MDPI. 4

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). Link

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Publishing. 1

  • Fluorescein Isothiocyanate (FITC). AAT Bioquest. 2

  • Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. NIH / PMC. 3

  • Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. NIH / PMC. 5

Sources

Comparative

A Comparative Guide to Isothiocyanates as Enzyme Inhibitors: Mechanisms, Efficacy, and Experimental Workflows

Introduction: The Pleiotropic Nature of Isothiocyanates Isothiocyanates (ITCs)—naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables—have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pleiotropic Nature of Isothiocyanates

Isothiocyanates (ITCs)—naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables—have emerged as potent, pleiotropic enzyme inhibitors. Characterized by the highly electrophilic –N=C=S functional group, ITCs such as Sulforaphane (SFN), Phenethyl isothiocyanate (PEITC), and Benzyl isothiocyanate (BITC) interact with biological targets through both reversible competitive binding and irreversible covalent modifications.

Unlike single-target synthetic drugs, ITCs modulate a broad spectrum of enzymatic pathways. This guide provides an objective, data-driven comparison of ITCs against key enzyme classes: Epigenetic modulators (HDACs), Drug-metabolizing enzymes (CYPs), and Pathogen/Inflammatory targets (Urease, MIF).

Comparative Analysis by Target Enzyme Class

Epigenetic Modulators: Histone Deacetylases (HDACs)

HDAC inhibitors are critical in oncology for their ability to reactivate silenced tumor suppressor genes. SFN has been identified as a natural HDAC inhibitor with high specificity for HDAC8[1]. While synthetic inhibitors like Panobinostat exhibit low-nanomolar potency, SFN operates in the micromolar range (IC50 = 62.9 µM for HDAC8) but offers a highly favorable toxicity profile[1]. Furthermore, SFN disrupts the HDAC5-LSD1 epigenetic axis in breast cancer models, promoting the ubiquitination and degradation of LSD1, a mechanism distinct from traditional competitive inhibitors[2].

SFN_Mechanism SFN Sulforaphane (SFN) HDAC HDAC8 / HDAC5 SFN->HDAC Inhibits Histone Histone Acetylation HDAC->Histone Prevents Deacetylation LSD1 LSD1 Degradation HDAC->LSD1 Destabilizes Complex GeneExp Tumor Suppressor Gene Expression Histone->GeneExp Activates Transcription LSD1->GeneExp Enhances Activation

Mechanism of Sulforaphane-mediated HDAC inhibition and gene regulation.

Phase I Drug-Metabolizing Enzymes: Cytochrome P450s (CYPs)

ITCs are renowned for their chemopreventive properties, largely driven by the inhibition of CYP450 enzymes responsible for activating procarcinogens. PEITC is a potent inhibitor of CYP2E1, exhibiting a Ki of 0.4–4.6 µM[3]. Similarly, Phenylpropyl isothiocyanate (PPITC) demonstrates high-affinity inhibition of CYP2A13 (Ki = 0.14 µM)[4]. The inhibition often displays time-dependent kinetics, indicating mechanism-based inactivation where the ITC covalently binds to the CYP apoprotein or heme prosthetic group[3].

Inflammatory and Pathogenic Targets: MIF and Urease

Beyond oncology, ITCs target inflammatory and bacterial enzymes. BITC and PEITC inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) via covalent modification of its N-terminal proline (IC50 ranging from 250 nM to >100 µM depending on the derivative)[5]. Additionally, SFN acts as a potent bactericide against Helicobacter pylori by covalently modifying the cysteine thiols of the bacterial urease enzyme, leading to time-dependent enzyme inactivation[6].

Quantitative Data Summary

The following table synthesizes the inhibitory potency and mechanistic actions of various ITCs across different enzyme targets.

IsothiocyanateTarget EnzymeInhibitory Potency (IC50 / Ki)Mechanism of ActionRef
Sulforaphane (SFN) HDAC8IC50 = 62.9 µMReversible competitive inhibition[1]
Phenethyl ITC (PEITC) CYP2E1Ki = 0.4 – 4.6 µMCompetitive / Mechanism-based inactivation[3]
Phenylpropyl ITC (PPITC) CYP2A13Ki = 0.14 µMCompetitive inhibition[4]
Benzyl ITC (BITC) MIF TautomeraseIC50 = 250 nM – 100 µMCovalent modification of N-terminal proline[5]
Sulforaphane (SFN) H. pylori UreaseTime-dependentCovalent modification of cysteine thiols[6]

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the workflows for evaluating ITC-mediated enzyme inhibition.

Protocol A: Time-Dependent CYP450 Inhibition Assay

This protocol is designed to differentiate between reversible competitive inhibition and irreversible mechanism-based inactivation (suicide inhibition).

Step-by-Step Workflow:

  • Microsome Preparation: Thaw human or rat liver microsomes (containing CYP2E1 or CYP2A13) on ice. Causality: Maintaining a low temperature preserves the native lipid bilayer environment crucial for CYP450 structural stability.

  • Pre-incubation Phase: Mix microsomes with varying concentrations of PEITC or PPITC (0.1 µM to 50 µM) in a potassium phosphate buffer (pH 7.4). Incubate at 37°C for distinct time intervals (0, 15, and 30 minutes). Causality: Staggered pre-incubation allows electrophilic ITCs time to form covalent adducts. A decrease in IC50 over time confirms mechanism-based inactivation[3].

  • Reaction Initiation: Add a specific CYP substrate (e.g., Methyl-n-pentylnitrosamine for CYP2E1) and an NADPH-generating system to initiate the catalytic cycle. Causality: NADPH provides the essential electron equivalents required for the P450 catalytic reduction cycle.

  • Quenching and Analysis: Stop the reaction after 10 minutes using ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via HPLC or radiometric quantification to measure metabolite formation.

  • Self-Validation Check: Include a vehicle-only control (100% activity baseline) and a known suicide inhibitor (e.g., 1-aminobenzotriazole) to validate the assay's sensitivity to time-dependent inhibition.

CYP_Workflow Microsomes Microsome Prep (CYP2E1/2A13) Preincubation Pre-incubation (ITC + Buffer) Microsomes->Preincubation Substrate Add Substrate (e.g., MPN) Preincubation->Substrate Reaction NADPH System (37°C) Substrate->Reaction Analysis HPLC / Radiometric Analysis Reaction->Analysis

Experimental workflow for assessing CYP450 inhibition by isothiocyanates.

Protocol B: Fluorometric In Vitro HDAC Inhibition Assay

This protocol measures the direct inhibitory effect of SFN on HDAC8 activity.

Step-by-Step Workflow:

  • Enzyme-Inhibitor Incubation: In a 96-well black microplate, combine recombinant human HDAC8 with serial dilutions of SFN (1 µM to 200 µM) in HDAC assay buffer.

  • Substrate Addition: Add a fluorogenic, acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes. Causality: The substrate mimics native histone tails. Active HDAC8 deacetylates the lysine residue, preparing it for the next step.

  • Signal Development: Add the developer solution (containing a protease). Causality: The developer specifically cleaves the deacetylated peptide to release the AMC fluorophore. If SFN successfully inhibited HDAC8, the peptide remains acetylated, the protease cannot cleave it, and no fluorescence is emitted.

  • Quantification: Read fluorescence (Ex/Em = 360/460 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis.

  • Self-Validation Check: Utilize Trichostatin A (TSA) as a positive control. If TSA fails to abolish fluorescence, the developer or substrate is compromised, invalidating the run.

References

  • Source: PubMed (nih.gov)
  • Sulforaphane (SFN) inhibits histone deacetylase (HDAC)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)

Sources

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